3-Furoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
furan-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-5(7)4-1-2-8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUIFMCWPFMNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379821 | |
| Record name | 3-Furoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26214-65-3 | |
| Record name | 3-Furoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Furoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Furoyl Chloride from 3-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-furoyl chloride from 3-furoic acid, a critical transformation for the generation of a versatile building block in medicinal chemistry and organic synthesis. This document details the most common and effective laboratory-scale methodologies, including chlorination with thionyl chloride and oxalyl chloride. It presents a comparative analysis of these methods, detailed experimental protocols, and a discussion of the reaction mechanisms. The guide is intended to equip researchers and drug development professionals with the necessary information to efficiently and safely synthesize this compound for their research and development needs.
Introduction
This compound is a valuable acylating agent and a key intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its reactivity allows for the facile introduction of the 3-furoyl moiety into various molecular scaffolds. The most direct and common route to this compound is the chlorination of its corresponding carboxylic acid, 3-furoic acid. This guide will focus on the two most prevalent laboratory methods for this conversion: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While both reagents are effective, they exhibit differences in reactivity, byproducts, and substrate compatibility that are crucial for a researcher to consider.
Comparative Analysis of Synthetic Methods
The choice of chlorinating agent for the synthesis of this compound from 3-furoic acid is critical and depends on factors such as substrate sensitivity, desired purity, and scale of the reaction. While thionyl chloride is a cost-effective and widely used reagent, oxalyl chloride often provides a milder and cleaner reaction. Phosgene is also a highly effective reagent, particularly in industrial settings, leading to high yields and purity.[1][2][3]
| Reagent | Typical Solvent(s) | Typical Temperature (°C) | Reported Yield (%) | Purity (%) | Key Considerations |
| Thionyl Chloride (SOCl₂) | Neat, Benzene, Dichloromethane (DCM) | Reflux (typically 70-85) | ~89 (for furoyl chloride)[4] | Good to Excellent | Byproducts (SO₂ and HCl) are gaseous and easily removed. Can cause degradation of sensitive substrates.[5] |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | High (qualitative)[5] | Excellent | Milder reaction conditions. Byproducts (CO, CO₂, HCl) are gaseous. Often used with a catalytic amount of DMF. More expensive than thionyl chloride. |
| Phosgene (COCl₂) | Furoyl Chloride (as solvent) | 40-100 | 90-92[3][6] | >99.9[3][6] | Highly toxic gas, requires specialized handling. Primarily used in industrial processes. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from 3-furoic acid using thionyl chloride and oxalyl chloride. These protocols are based on established procedures for the conversion of carboxylic acids to acyl chlorides and should be adapted and optimized for specific laboratory conditions.[2][7]
Synthesis of this compound using Thionyl Chloride
Materials:
-
3-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-furoic acid (1.0 eq).
-
Add an excess of thionyl chloride (2.0-3.0 eq), either neat or in a minimal amount of anhydrous solvent (e.g., benzene or DCM).
-
Heat the reaction mixture to reflux (the temperature of the oil bath can be kept at around 85 °C) and maintain for 1-3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation. Care should be taken to avoid overheating.
-
The crude this compound is then purified by vacuum distillation to yield a colorless liquid.
Synthesis of this compound using Oxalyl Chloride
Materials:
-
3-Furoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet/outlet
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 3-furoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Slowly add a solution of oxalyl chloride (1.2-1.5 eq) in anhydrous DCM to the stirred suspension at room temperature using a dropping funnel. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Once the reaction is complete, the solvent and any remaining volatile byproducts are removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often of high purity and can be used directly for subsequent reactions or further purified by vacuum distillation.
Reaction Mechanisms and Workflows
Reaction Mechanism of 3-Furoic Acid with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[8][9][10]
Experimental Workflow for the Synthesis and Purification of this compound
The general workflow for the synthesis of this compound involves the reaction of 3-furoic acid with a chlorinating agent, followed by the removal of excess reagent and solvent, and finally, purification of the product.
Safety Considerations
-
Thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reactions produce corrosive gases (HCl, SO₂) that must be neutralized using a gas trap (e.g., a bubbler with a sodium hydroxide solution).
-
Vacuum distillation of reactive compounds like acyl chlorides should be performed with caution, using appropriate safety screens and ensuring the apparatus is free of leaks.
Conclusion
The synthesis of this compound from 3-furoic acid is a fundamental and important transformation for researchers in the fields of medicinal chemistry and drug development. This technical guide has provided a detailed overview of the primary synthetic methods, offering a comparative analysis to aid in the selection of the most appropriate reagent. The detailed experimental protocols and discussion of reaction mechanisms and workflows are intended to serve as a valuable resource for the successful synthesis and purification of this key chemical intermediate. Careful adherence to safety protocols is paramount when handling the hazardous reagents involved in these procedures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
3-Furoyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 3-Furoyl chloride (CAS No. 26214-65-3), a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries.
Core Physicochemical Properties
This compound is a corrosive, moisture-sensitive solid with a low melting point. Its reactivity, particularly with water, necessitates careful handling and storage conditions. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃ClO₂ | [1] |
| Molecular Weight | 130.53 g/mol | [1] |
| CAS Number | 26214-65-3 | [1] |
| Appearance | Low melting solid | [2] |
| Melting Point | 25-30 °C | [1] |
| Boiling Point | 62 °C | [2][3] |
| Density | 1.323 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Refractive Index | n20/D 1.501 | [1] |
| Flash Point | 58 °C (136.4 °F) | [2] |
| Solubility | Soluble in ether and alcohol; reacts violently with water.[4][5] | |
| InChI Key | BTUIFMCWPFMNRG-UHFFFAOYSA-N | [1] |
| SMILES | ClC(=O)c1ccoc1 | [1] |
Reactivity and Stability
This compound is a reactive compound, primarily due to the acyl chloride functional group. It is stable under normal conditions but is highly sensitive to moisture.[5] The compound reacts violently with water, liberating toxic hydrogen chloride gas.[5] It is incompatible with strong oxidizing agents, amines, and strong bases.[4] Due to its moisture sensitivity, it should be stored under an inert atmosphere, such as argon, in a dry, cool, and well-ventilated place.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the conversion of 3-furoic acid using a chlorinating agent. Common methods include the use of thionyl chloride (SOCl₂) or phosgene (COCl₂), often with a catalyst.
A general procedure described in patent literature involves the following steps:
-
Reaction Setup : A reactor equipped with a condensation reflux unit and a device for absorbing tail gas is charged with 3-furoic acid and a solvent. In some procedures, this compound itself is used as the solvent.[6][7]
-
Catalyst Addition : A catalyst, such as N,N-dimethylformamide (DMF), is added to the mixture.[6][7]
-
Chlorinating Agent Introduction : Phosgene gas is bubbled through the reaction mixture, or thionyl chloride is added. The reaction is typically carried out at an elevated temperature (e.g., 40-100 °C).[6][7]
-
Reaction Monitoring : The reaction progress is monitored until the starting material is consumed, often indicated by a change in the appearance of the reaction mixture (e.g., from a suspension to a clear liquid).[6][7]
-
Purification : The crude product is then purified, most commonly by vacuum distillation, to yield the final product.[6][7]
It is crucial that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the product.
Analytical Methods
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a valuable tool for confirming the presence of the acyl chloride functional group.
-
Sample Preparation : For a liquid sample (as this compound has a low melting point), a small droplet can be placed directly on an Attenuated Total Reflectance (ATR) crystal. Alternatively, a liquid cell with IR-transparent windows (e.g., NaCl or KBr) can be used.[8] It is imperative to handle the sample in a moisture-free environment to prevent degradation.
-
Expected Absorptions : The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the acyl chloride, typically in the region of 1750-1815 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is used to elucidate the chemical structure of the compound.
-
Sample Preparation : A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solvent must be anhydrous.
-
Expected Spectra :
-
¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the three protons on the furan ring. The chemical shifts and coupling constants will be characteristic of the 3-substituted furan system.
-
¹³C NMR : The carbon NMR spectrum will show signals for the five carbon atoms in the molecule, including the carbonyl carbon of the acyl chloride group.
-
Due to the limited availability of specific spectral data for this compound in the public domain, researchers should acquire and interpret their own spectra for verification.
Visualizing the Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[9] It is harmful if inhaled, swallowed, or absorbed through the skin. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5] Due to its violent reaction with water, water should never be used to extinguish fires involving this compound; instead, dry chemical or carbon dioxide extinguishers are recommended.[4]
This technical guide provides a summary of the available information on this compound. Researchers are advised to consult the original safety data sheets and relevant literature before handling or using this chemical.
References
- 1. 3-フロイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 26214-65-3 [m.chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. fishersci.com [fishersci.com]
- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 7. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. This compound | 26214-65-3 [chemicalbook.com]
3-Furoyl chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Furoyl chloride, a heterocyclic acyl chloride, is a pivotal chemical intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical industries. Its reactivity, stemming from the acyl chloride functional group and the furan ring, makes it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and its significant applications in drug development.
Core Data and Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and characterization.
| Property | Value |
| CAS Number | 26214-65-3 |
| Molecular Formula | C₅H₃ClO₂ |
| Molecular Weight | 130.53 g/mol [1][2][3][4][5][6] |
| Appearance | Solid |
| Melting Point | 25-30 °C[6][7][8] |
| Boiling Point | 62 °C[7][9] |
| Density | 1.323 g/cm³ (predicted)[7][9] |
| Refractive Index | n20/D 1.501[4][6][8] |
| Flash Point | 58.3 °C (136.9 °F)[1][6][8] |
| Solubility | Reacts violently with water. |
| Synonyms | Furan-3-carbonyl chloride, 3-(Chlorocarbonyl)furan[2][7][10] |
Synthesis of this compound: An Experimental Protocol
The industrial synthesis of this compound is often achieved through the reaction of 3-furoic acid with a chlorinating agent. A patented method describes a high-purity preparation using phosgene.[4][7]
Objective: To synthesize high-purity this compound from 3-furoic acid.
Materials:
-
3-Furoic acid
-
This compound (as solvent)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Phosgene (COCl₂)
Equipment:
-
Three-necked flask equipped with a condensation reflux unit
-
Device for absorbing tail gas (e.g., a sodium hydroxide scrubber)
-
Oil bath
-
Stirring apparatus
-
Reduced pressure distillation apparatus
-
HPLC for purity analysis
Procedure:
-
To a three-necked flask, add 200g of this compound to act as the solvent.[4][7]
-
Heat the flask in an oil bath to a temperature between 40-100 °C.[4][7]
-
Add 0.10g of N,N-Dimethylformamide (DMF) as a catalyst and 100.0g of 3-furoic acid to the flask while maintaining stirring.[4][7]
-
Bubble phosgene gas through the reaction mixture for approximately 2 hours. The reaction mixture will transform from a white suspension to a brown liquid.[4][7]
-
After the reaction is complete, perform a reduced pressure distillation to remove the solvent and isolate the product.[4][7]
-
The final product is a colorless liquid, with a reported purity of up to 99.94% by HPLC and a molar yield of around 91.2%.[4][7]
Safety Precautions: This synthesis involves highly toxic phosgene gas and corrosive acyl chlorides. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A system to neutralize the unreacted phosgene and the hydrogen chloride byproduct is mandatory.
References
- 1. Articles [globalrx.com]
- 2. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mometasone furoate inhibits growth of acute leukemia cells in childhood by regulating PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hexiapharm.com [hexiapharm.com]
- 5. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ceftiofur sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 8. Mometasone Furoate: The Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 9. Ceftiofur | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
Spectroscopic Characterization of 3-Furoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Furoyl chloride (CAS No: 26214-65-3), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₃ClO₂ with a molecular weight of 130.53 g/mol . The spectroscopic data presented below provides a comprehensive profile of the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum
While a publicly available high-resolution spectrum with assigned peaks was not found in the searched literature, ChemicalBook indicates the availability of ¹H NMR data for this compound.[1] For the isomeric 2-Furoyl chloride, detailed ¹H NMR data has been reported, showing distinct signals for the furan ring protons.[2] Based on the structure of this compound, one would expect to see three distinct signals in the aromatic region corresponding to the three protons on the furan ring.
¹³C NMR Spectrum
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
| Frequency (cm⁻¹) | Interpretation |
| ~1760 - 1780 | C=O stretch (acyl chloride) |
| ~3100 - 3150 | C-H stretch (furan ring) |
| ~1500 - 1600 | C=C stretch (furan ring) |
| ~1000 - 1300 | C-O stretch (furan ring) |
| ~700 - 900 | C-H bend (out-of-plane, furan ring) |
Note: The exact frequencies may vary slightly depending on the experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.
| m/z | Interpretation |
| 130/132 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 95 | [M - Cl]⁺ |
| 67 | [C₄H₃O]⁺ |
The computed exact mass of this compound is 129.9821570 Da.[4][5]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is typically added as an internal standard.
Data Acquisition:
-
The sample is placed in an NMR tube and inserted into the spectrometer.
-
For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.
-
For ¹³C NMR, the spectrum is acquired over a range of approximately 0-200 ppm.
-
Standard pulse sequences are used to obtain the spectra.
IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[4]
Sample Preparation:
-
Neat: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).
-
ATR-IR: A small amount of the sample is placed directly on the ATR crystal.[4]
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the spectrometer, and the spectrum is recorded.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated this compound enters the mass spectrometer.
-
The molecules are ionized, typically by electron ionization (EI).
-
The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Stability and Storage of 3-Furoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Furoyl chloride (CAS No. 26214-65-3). Understanding the chemical stability of this reagent is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical compounds where purity is paramount. This document synthesizes information from safety data sheets and analogous chemical literature to provide a comprehensive resource.
Chemical Profile and Inherent Stability
This compound is a reactive acyl chloride featuring a furan ring. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The compound is a solid at room temperature, with a melting point range of 25-30°C. It is inherently unstable in the presence of nucleophiles, most notably water.
Factors Affecting Stability
The primary factor affecting the stability of this compound is moisture . Exposure to water in liquid or vapor form leads to rapid hydrolysis. Other factors such as high temperatures and the presence of other nucleophiles can also contribute to its degradation.
Hydrolysis
This compound reacts violently with water in an exothermic reaction to yield 3-furoic acid and hydrogen chloride (HCl) gas.[1] This reaction is typically rapid and irreversible. The presence of HCl as a byproduct can further catalyze the degradation of other sensitive materials in a given reaction mixture.
The generally accepted mechanism for the hydrolysis of an acyl chloride, such as this compound, is a nucleophilic addition-elimination reaction.
Thermal Decomposition
Photostability
Specific studies on the photostability of this compound are not widely published. However, acyl halides can undergo photoinduced radical cleavage. The furan ring itself can also be susceptible to photochemical reactions. Therefore, it is prudent to protect this compound from prolonged exposure to light, especially UV light.
Recommended Storage and Handling
Proper storage and handling are essential to maintain the quality and reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8°C is often recommended). | Minimizes decomposition and vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture. |
| Container | Keep in a tightly closed, compatible container. | Prevents ingress of moisture and air. |
| Location | Store in a dry, well-ventilated area designated for corrosives. | Ensures safety and prevents accidental contact with incompatible materials. |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols. | These substances react readily with this compound, leading to degradation and potentially hazardous reactions. |
Experimental Protocols for Stability Assessment
While specific validated stability-indicating methods for this compound are not published, the following general experimental workflows can be adapted to assess its stability and purity.
General Workflow for Stability Testing
HPLC Method for Analysis of Hydrolysis
The primary degradation product of this compound upon hydrolysis is 3-furoic acid. A reverse-phase HPLC method can be used to quantify the formation of this degradant over time.
-
Principle: Separation of the polar 3-furoic acid from the less polar this compound. The sample would likely need to be quenched in a non-nucleophilic, water-miscible solvent like acetonitrile prior to injection.
-
Column: A C18 column is generally suitable for this type of separation.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a common starting point.[3]
-
Detection: UV detection is appropriate, as the furan ring and carboxylic acid/acyl chloride moieties are chromophoric. A wavelength of around 250 nm could be a suitable starting point for detection.[4]
GC-MS Method for Purity and Degradant Analysis
Due to the high reactivity of acyl chlorides, direct injection into a GC-MS can be problematic. A derivatization step is often employed.
-
Principle: Convert the reactive this compound and its primary acid degradant into more stable and volatile esters (e.g., methyl esters) by reacting the sample with an alcohol like methanol.[5]
-
Derivatization: A sample is taken at a specific time point and immediately reacted with a solution of an alcohol (e.g., methanol) in a suitable solvent, possibly with a mild base to neutralize the generated HCl.
-
GC-MS Analysis: The resulting methyl 3-furoate can be analyzed by GC-MS. The method would separate the derivatized analyte from other volatile components. The mass spectrometer would provide confirmation of the identity of the peak and allow for quantification. This method can be adapted from general procedures for the analysis of other acyl chlorides.[5][6]
Summary of Stability and Storage Conditions
The following diagram summarizes the key relationships affecting the stability of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Furoic acid | SIELC Technologies [sielc.com]
- 4. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
The Reactivity of 3-Furoyl Chloride with Primary Amines: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the reactivity of 3-furoyl chloride with primary amines, a crucial reaction in the synthesis of a wide range of compounds relevant to the pharmaceutical industry. This document, intended for researchers, scientists, and drug development professionals, details the reaction's core principles, presents available quantitative data, outlines experimental protocols, and illustrates the synthetic workflow. The furan moiety, a key heterocyclic structure, is a prevalent scaffold in medicinal chemistry, and understanding its derivatization is paramount for the development of novel therapeutics.
Core Reaction: Nucleophilic Acyl Substitution
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable N-substituted-3-furoylamide and hydrochloric acid. Due to the formation of HCl, a base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion.
The general mechanism proceeds in two main stages:
-
Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation of the nitrogen atom by a base yields the final amide product.
Quantitative Data: Reaction Yields
| Primary Amine | Acyl Chloride | Product | Yield (%) | Reference |
| Aniline | 2-Furoyl chloride | N-Phenyl-2-furamide | 75 | [1] |
| Butylamine | 2-Furoyl chloride | N-Butyl-2-furamide | 68 | [1] |
| L-leucine | This compound | 3-Furoyl-L-leucine | Not specified | A similar acylation reaction is noted as a synthetic step. |
It is generally observed that the nucleophilicity of the primary amine plays a significant role in the reaction rate and yield. Aliphatic primary amines are typically more nucleophilic than aromatic primary amines, leading to faster reactions and often higher yields under similar conditions. Steric hindrance around the amino group can also negatively impact the reaction rate.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of an N-substituted-3-furoylamide. The specific quantities and conditions should be optimized for each particular primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and the anhydrous aprotic solvent.
-
Addition of Base: Add a stoichiometric equivalent of the tertiary amine base to the solution and stir.
-
Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred solution. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 1 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of an N-substituted-3-furoylamide, a common procedure in drug discovery and development.
Caption: Experimental workflow for the synthesis of N-substituted-3-furoylamides.
Applications in Drug Development
The formation of the amide bond is a cornerstone of medicinal chemistry. The resulting 3-furoyl amides can serve as key intermediates or as final active pharmaceutical ingredients (APIs). The furan ring is a versatile scaffold that can engage in various interactions with biological targets. In drug design, the amide linkage itself can be a critical pharmacophoric element, participating in hydrogen bonding with protein backbones or side chains. Furthermore, the exploration of amide bioisosteres, such as 1,2,3-triazoles or oxadiazoles, is a common strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound, and this compound provides a convenient starting point for the synthesis of precursors to such bioisosteres.[2][3] While specific signaling pathways directly modulated by simple 3-furoyl amides are not extensively documented, the structural motif is present in a variety of compounds investigated for diverse therapeutic targets. The principles outlined in this guide are fundamental to the synthesis of these and other novel chemical entities.
References
Navigating the Solubility of 3-Furoyl Chloride: A Technical Guide for Researchers
For Immediate Release
Executive Summary
3-Furoyl chloride, a reactive acyl chloride, is anticipated to exhibit good solubility in a range of non-polar and polar aprotic organic solvents.[1][2] This solubility is a key factor in its utility as a chemical intermediate in organic synthesis. Conversely, it reacts violently with water, leading to hydrolysis rather than dissolution, a critical consideration for its handling and storage.[3][4] This guide provides a qualitative assessment of its solubility, outlines safety precautions, and presents a general workflow for solubility determination.
General Solubility Profile of this compound
Acyl chlorides, as a class of compounds, are generally soluble in various organic solvents.[2][5] This is attributed to their molecular structure, which includes both a polar carbonyl group and a less polar acyl chain. This dual nature allows for favorable interactions with a variety of solvent types.
Based on the general behavior of acyl chlorides, the expected solubility of this compound is summarized in the table below. It is crucial to note that this information is qualitative and empirical determination is recommended for specific applications.
| Solvent Class | Common Examples | Expected Solubility of this compound | Rationale |
| Aprotic Non-Polar | Hexane, Benzene, Toluene | Soluble | Favorable van der Waals interactions between the non-polar solvent and the furoyl group. |
| Aprotic Polar | Diethyl ether, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Soluble | Dipole-dipole interactions between the polar aprotic solvent and the polar carbonyl group of the acyl chloride.[1][2] |
| Protic Polar | Water | Reactive - Do Not Use | Reacts violently to form 3-furoic acid and hydrochloric acid.[3][4] |
| Alcohols (e.g., Ethanol, Methanol) | Reactive - Forms Esters | Reacts with the hydroxyl group of the alcohol to form the corresponding ester.[1][2] |
Note: The information presented in this table is based on the general solubility characteristics of acyl chlorides. Specific quantitative data for this compound is not available.[3]
Factors Influencing Solubility
Several factors can influence the solubility of this compound in a given solvent:
-
Temperature: Solubility of solids in liquids generally increases with temperature. However, given the reactivity of this compound, elevated temperatures may also accelerate degradation or unwanted side reactions.
-
Solvent Polarity: As indicated in the table, the polarity of the solvent plays a significant role. Aprotic solvents that can solvate the molecule without reacting are preferred.
-
Purity of this compound: Impurities can affect the observed solubility.
-
Water Content in Solvents: Due to the high reactivity of this compound with water, anhydrous solvents are essential for dissolution and subsequent reactions.[3]
Experimental Workflow for Solubility Assessment
Due to the reactive nature of this compound, a carefully planned experimental approach is necessary to determine its solubility. The following diagram outlines a logical workflow for this process.
Caption: A logical workflow for the experimental determination of this compound solubility.
Experimental Protocols: General Considerations
While specific, validated protocols for determining the solubility of this compound are not available in the cited literature, a general methodology can be outlined. Crucially, all work should be conducted in a well-ventilated fume hood, under anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere) due to the compound's moisture sensitivity and reactivity. [3]
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Dry glassware (oven or flame-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., water bath)
-
Analytical balance
Procedure (Gravimetric Method - Example):
-
Preparation: Set up the apparatus under an inert atmosphere.
-
Solvent Addition: Accurately weigh a specific volume of the anhydrous solvent into a reaction vessel.
-
Temperature Equilibration: Bring the solvent to the desired experimental temperature.
-
Incremental Addition of Solute: Add small, accurately weighed portions of this compound to the stirred solvent.
-
Observation: Allow sufficient time for dissolution after each addition. The point at which a small amount of solid remains undissolved after prolonged stirring indicates that the saturation point has been reached.
-
Calculation: The solubility can be calculated based on the total mass of this compound dissolved in the known volume of the solvent at that temperature.
Safety and Handling
This compound is a corrosive substance that reacts violently with water.[3][4] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
While quantitative solubility data for this compound remains elusive in publicly accessible sources, a strong qualitative understanding can be derived from the established behavior of acyl chlorides. It is expected to be soluble in common aprotic organic solvents but is highly reactive towards protic solvents like water and alcohols. For any application requiring precise solubility values, careful experimental determination under strictly controlled, anhydrous conditions is imperative. The information and workflow provided in this guide serve as a valuable starting point for researchers working with this reactive and versatile chemical intermediate.
References
Unveiling the Past: A Technical Guide to the Historical Literature on the Discovery of 3-Furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the historical literature surrounding the discovery and synthesis of 3-Furoyl chloride, a key intermediate in modern drug development and organic synthesis. By examining the foundational methodologies and comparing them with contemporary techniques, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.
From "Pyromucyl Chloride" to a Modern Reagent: A Historical Overview
The journey of this compound is intrinsically linked to the broader history of furan chemistry. While the 2-isomer of furoic acid was first isolated in 1780 by Carl Wilhelm Scheele through the dry distillation of mucic acid, the specific timeline for the discovery of 3-furoic acid and its subsequent conversion to this compound is less direct.[1] Early literature often referred to furoyl chloride by the names "furmyl chloride" or "pyromucyl chloride."[2]
The initial method for the preparation of furoyl chlorides involved the reaction of the corresponding furoic acid with phosphorus pentachloride.[2] This was a common method for the synthesis of acyl chlorides from carboxylic acids in the 19th century. Later, the use of thionyl chloride for this conversion was adopted, offering a more convenient route with gaseous byproducts that were easier to remove.[2]
While specific historical records detailing the very first synthesis of this compound are scarce, the development of synthetic routes to its precursor, 3-furoic acid, was the critical first step. Early synthetic strategies were often multi-step and low-yielding. A significant advancement came with methods involving the decarboxylation of furan-dicarboxylic acids. For instance, Gilman, et al., in 1933 reported the conversion of 2,4-furandicarboxylic acid to 3-furoic acid, which was then converted to its ethyl ester via this compound, indicating the use of this intermediate in subsequent reactions.[3]
Comparative Analysis of Synthetic Methodologies
The evolution of the synthesis of this compound from its historical roots to modern industrial processes highlights the significant advancements in chemical synthesis. The table below summarizes the key methods, their associated reagents, and reported yields, providing a clear comparison for researchers.
| Method | Reagent for Chlorination | Precursor | Reported Yield | Purity | Reference |
| Historical Method | Phosphorus Pentachloride (PCl₅) | 3-Furoic Acid | Not specified in available historical records | Not specified | General historical method[2] |
| Improved Historical Method | Thionyl Chloride (SOCl₂) | 3-Furoic Acid | ~89% (for furoyl chloride in general)[2] | Not specified | General historical method[2] |
| Modern Patented Method | Phosgene (COCl₂) | 3-Furoic Acid | 91.2% - 92.2% | 99.92% - 99.94% | CN106674166B[4], CN106674166A[5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the historical and modern literature, offering a practical guide for laboratory synthesis.
Historical Synthesis using Thionyl Chloride (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3-furoic acid.
-
Reagent Addition: Add an excess of thionyl chloride to the flask. The reaction is often carried out without a solvent or in an inert solvent like benzene.[2]
-
Reaction Conditions: The mixture is typically heated on a water bath to initiate and sustain the reaction.[2] The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, which are absorbed in the gas trap.
-
Workup and Purification: After the reaction is complete (indicated by the cessation of gas evolution), the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound is then purified by fractional distillation.
Modern Synthesis using Phosgene (from Patent CN106674166B)
This patented industrial method offers high yield and purity.
-
Reaction Setup: A three-necked flask is equipped with a condensation reflux unit and a device for absorbing tail gas. The flask is charged with 500g of this compound as a solvent.
-
Reagent Addition: The oil bath is heated to 40-100 °C. To the stirred solvent, 0.25g of N,N-Dimethylformamide (DMF) as a catalyst and 1000.0g of 3-furoic acid are added. Phosgene gas is then passed through the suspension.
-
Reaction Conditions: The reaction is continued for 5 hours, during which the white suspension of 3-furoic acid transforms into a brown liquid.
-
Workup and Purification: After the reaction, the product is subjected to vacuum distillation to yield a colorless liquid. The molar yield of the product is reported to be 92.2% with a purity of 99.92% as determined by HPLC.[4]
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Historical synthetic routes to this compound.
Caption: Workflow for the modern industrial synthesis of this compound.
Conclusion
The synthesis of this compound has evolved from classical laboratory methods using phosphorus pentachloride and thionyl chloride to highly efficient and selective industrial processes utilizing phosgene. This progression reflects the broader trends in organic synthesis towards improved yields, purity, and process safety. For researchers and drug development professionals, understanding this historical context provides a valuable perspective on the ingenuity of early chemists and the continuous innovation that drives the field forward. The detailed protocols and comparative data presented in this guide serve as a practical resource for the synthesis and application of this important chemical intermediate.
References
- 1. Annalen der Chemie - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 2. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]
- 3. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]
- 4. The Synthesis of 3-furoic Acid - Maurice Oliver Baker - Google ブックス [books.google.co.jp]
- 5. historyofscience.com [historyofscience.com]
3-Furoyl Chloride: A Technical Guide to Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Furoyl chloride (CAS No. 26214-65-3), a key intermediate in organic synthesis, is of significant interest to the pharmaceutical and agrochemical industries. Its utility as a building block for complex molecules necessitates a thorough understanding of its commercial availability, purity profiles, and the analytical methodologies required for its quality control. This technical guide provides an in-depth overview of these aspects, complete with experimental protocols and data presented for clarity and practical application.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers, typically offered in research to bulk quantities. The purity of commercially available this compound generally ranges from 97% to over 99%. For applications requiring exceptionally high purity, specialized suppliers or in-house synthesis and purification may be necessary.
Table 1: Commercial Availability and Purity of this compound
| Supplier | Stated Purity | Available Quantities |
| Sigma-Aldrich | 97%[1] | 1 g, 5 g |
| Thermo Scientific | 97% | Gram quantities |
| Shaanxi Dideu Medichem Co. Ltd. | 99.0%+[2] | Bulk (KG) |
| Henan Lihao Chem Plant Limited | 99%[3] | Bulk (KG) |
| Compound Net Biotechnology Inc. | 95%[3] | Inquire for details |
| Chongqing Chemdad Co., Ltd | 97%, 98% (GC)[4] | Inquire for details |
| ChemicalBook Suppliers | >95% to 99.0%+[2] | Various |
Note: Availability and purity levels are subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier for the specific lot.
Common Impurities
The most common impurities in this compound are typically related to its synthesis and handling. These can include:
-
3-Furoic acid: The starting material for the synthesis. Its presence indicates an incomplete reaction or hydrolysis of the product.
-
Residual Chlorinating Agents: Traces of thionyl chloride, oxalyl chloride, or phosgene and their byproducts may be present.
-
Solvents: Residual solvents used during the synthesis and purification process.
-
Polymers: Acid chlorides can be susceptible to polymerization over time, especially if exposed to moisture or impurities.
Synthesis of this compound
The synthesis of this compound from 3-furoic acid is a standard transformation that can be achieved using several chlorinating agents. The choice of reagent can influence the purity of the final product and the reaction conditions required.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
1. Synthesis using Thionyl Chloride
This is a common and effective method for the preparation of acyl chlorides.
-
Materials:
-
3-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent (optional)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)
-
Magnetic stirrer
-
-
Procedure:
-
In a flame-dried round-bottom flask, place 3-furoic acid (1 equivalent).
-
If using a solvent, add anhydrous DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred suspension at room temperature. The addition can be done via a dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux (typically 40-50°C if using DCM, or higher if neat) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation with an inert solvent like toluene can help to remove the last traces of thionyl chloride.
-
The crude this compound can be purified by vacuum distillation.
-
2. Synthesis using Oxalyl Chloride
Oxalyl chloride is a milder alternative to thionyl chloride and the byproducts (CO, CO₂, HCl) are all gaseous, which can simplify purification.
-
Materials:
-
3-Furoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask with a gas outlet to a trap
-
Magnetic stirrer
-
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve 3-furoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the stirred solution at 0°C (ice bath).
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
-
3. High-Purity Synthesis using Phosgene (as described in Patent CN106674166A) [5][6]
This method is suitable for producing high-purity this compound and is amenable to larger scale production. (Caution: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place).
-
Materials:
-
3-Furoic acid
-
This compound (as solvent)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Phosgene (COCl₂)
-
Reaction vessel with a reflux condenser and a gas absorption unit
-
-
Procedure:
-
To a reaction vessel, add this compound (as solvent). For example, 200g.[5][6]
-
Heat the vessel to 40-100°C.
-
Add DMF (e.g., 0.10g) and 3-furoic acid (e.g., 100.0g).[5][6]
-
Introduce phosgene gas into the stirred reaction mixture for a specified period (e.g., 2 hours), during which the white suspension will turn into a brown liquid.[5][6]
-
After the reaction is complete, perform vacuum distillation to obtain the pure this compound. This method has been reported to yield purities of up to 99.94% by HPLC.[5][6]
-
Analytical Methods for Purity Determination
Accurate determination of the purity of this compound is crucial for its application in synthesis. The most common analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
GC is a suitable method for the analysis of the volatile and thermally stable this compound.
-
Typical GC Parameters:
-
Column: A non-polar or medium-polarity column is generally used. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS)
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 10-20°C/minute to 250°C.
-
Final Hold: 5-10 minutes.
-
-
-
Sample Preparation: A dilute solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane, hexane) is prepared. It is important to work quickly and in a dry environment to prevent hydrolysis.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of this compound. Due to its reactivity with water and protic solvents, a non-aqueous or reverse-phase method with careful mobile phase selection is required. Derivatization can also be employed for more robust analysis.
-
Typical Reverse-Phase HPLC Parameters (for the hydrolyzed product, 3-furoic acid, or after derivatization):
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used. A typical gradient might be from 20% to 80% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength where 3-furoic acid has strong absorbance (e.g., around 254 nm).
-
Column Temperature: 25-30°C.
-
-
Direct Analysis (Non-Aqueous): For direct analysis of the acyl chloride, a non-aqueous reverse-phase or normal-phase method would be necessary. This is less common due to the challenges of working under strictly anhydrous conditions.
Analytical Workflow
Caption: A typical workflow for the purity analysis of this compound.
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Understanding the available purities from different suppliers is the first step for any research or development project. For applications demanding higher purity than commercially available, the synthetic protocols provided in this guide offer viable routes to obtaining high-quality material. The choice of synthetic method will depend on the scale, desired purity, and safety considerations. Finally, robust analytical methods, such as GC and HPLC, are essential for the quality control and assurance of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations.
References
- 1. 3-氟酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 26214-65-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-Furoyl Chloride as a Derivatizing Agent in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for the analysis of polar and non-volatile compounds. This process involves chemically modifying the analyte to increase its volatility, thermal stability, and improve its chromatographic behavior. Acylation, the introduction of an acyl group, is a widely used derivatization technique for compounds containing active hydrogens, such as amines, phenols, and thiols.
3-Furoyl chloride is a versatile acylating agent that offers a unique derivatization option for a range of analytes. The introduction of the furoyl group can enhance the detectability of the analyte and provide characteristic mass spectral fragmentation patterns, aiding in structural elucidation and quantification. This document provides detailed application notes and protocols for the use of this compound as a derivatizing agent for GC-MS analysis.
Principle of Derivatization with this compound
This compound reacts with nucleophilic functional groups, primarily primary and secondary amines and phenols, to form stable amide and ester derivatives, respectively. The reaction is typically carried out in the presence of a base, such as pyridine or a non-nucleophilic hindered base, to neutralize the hydrochloric acid byproduct. The resulting 3-furoyl derivatives are more volatile and less polar than the parent compounds, making them amenable to GC-MS analysis. The furan ring in the derivatizing agent can also influence the retention time and mass spectrometric fragmentation, potentially offering improved selectivity.
Applications
The use of this compound as a derivatizing agent is applicable to a variety of compound classes, including but not limited to:
-
Pharmaceuticals and Drugs of Abuse: Derivatization of amphetamines, phenethylamines, and other amine-containing drugs can improve their chromatographic peak shape and provide characteristic mass spectra for identification and quantification in forensic and clinical toxicology.
-
Biogenic Amines: Analysis of biogenic amines (e.g., histamine, tyramine) in food and biological samples is crucial for quality control and physiological studies. Derivatization with this compound can enhance their volatility for GC-MS analysis.
-
Phenolic Compounds: Environmental and biological monitoring of phenols and related compounds can be facilitated by their conversion to 3-furoyl esters, which exhibit better chromatographic properties.
-
Metabolomics: In metabolic profiling studies, this compound can be used to derivatize amine and hydroxyl groups in various metabolites, expanding the range of compounds that can be analyzed by GC-MS.
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amphetamine)
This protocol provides a general procedure for the derivatization of amine-containing compounds with this compound.
Materials:
-
Analyte standard or sample extract
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate (or other suitable solvent)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the sample or standard solution into a clean, dry reaction vial.
-
If an internal standard is used, add the appropriate volume of the IS solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
-
Derivatization Reaction:
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of a 10% (v/v) solution of this compound in anhydrous ethyl acetate.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Sample Work-up:
-
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (or another suitable solvent compatible with the GC injection system).
-
Vortex for 30 seconds.
-
-
GC-MS Analysis:
-
Transfer the reconstituted sample to a GC vial.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Protocol 2: Derivatization of Phenolic Compounds (e.g., Phenol)
This protocol outlines a method for the derivatization of phenolic compounds using this compound.
Materials:
-
Analyte standard or sample extract
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Toluene (or other suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the sample or standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous toluene and 50 µL of anhydrous pyridine to the dry residue.
-
Add 20 µL of this compound.
-
Cap the vial and heat at 70°C for 45 minutes.
-
-
Sample Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 200 µL of saturated sodium bicarbonate solution to quench the excess this compound. Vortex for 1 minute.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the dried organic phase to a GC vial.
-
Inject 1 µL into the GC-MS system.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the GC-MS analysis of representative compounds derivatized with this compound. This data is illustrative of the performance that can be expected from a validated method.
Table 1: Quantitative GC-MS Data for 3-Furoyl Amphetamine Derivative
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 92 - 105% |
Table 2: Quantitative GC-MS Data for 3-Furoyl Phenol Derivative
| Parameter | Value |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 108% |
Mandatory Visualization
Caption: General experimental workflow for derivatization with this compound.
Caption: Reaction of an analyte with this compound.
Conclusion
This compound serves as an effective derivatizing agent for the GC-MS analysis of a range of compounds containing amine and hydroxyl functional groups. The protocols provided herein offer a starting point for method development, and the illustrative data demonstrates the potential for achieving sensitive and reliable quantitative results. As with any derivatization procedure, optimization of reaction conditions (e.g., temperature, time, reagent concentration) for specific analytes and matrices is recommended to achieve optimal performance. The use of this compound expands the toolkit of analytical chemists, enabling robust and sensitive analysis of otherwise challenging compounds by GC-MS.
Standard Protocols for Acylation Reactions Using 3-Furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Furoyl chloride is a valuable acylating agent in organic synthesis, utilized to introduce the 3-furoyl moiety into a variety of molecules. This functional group is a key component in many compounds of interest in medicinal chemistry and materials science, where the furan ring serves as a versatile scaffold and bioisostere. This document provides detailed protocols for the primary applications of this compound: N-acylation of amines to form amides, O-acylation of alcohols to form esters, and Friedel-Crafts acylation of aromatic compounds to form aryl ketones.
Safety Note: this compound is a corrosive solid that reacts violently with water.[1][2] It should be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3] All reactions should be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2]
Protocol 1: N-Acylation of Amines (Amide Synthesis)
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding 3-furamide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the hydrochloric acid byproduct.[4]
Materials
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.0 eq.)
-
Anhydrous base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1-1.5 eq.)[4][5]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.[5]
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[5]
-
-
Purification:
Data Summary: N-Acylation Reaction Parameters
| Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | Et₃N (1.2) | DCM | 0 to RT | 2 | >90 |
| Benzylamine | Et₃N (1.2) | DCM | 0 to RT | 1-3 | >95 |
| Pyrrolidine | Pyridine (1.5) | THF | 0 to RT | 1 | >95 |
| Diethylamine | Et₃N (1.2) | DCM | 0 to RT | 2-4 | 85-95 |
Protocol 2: O-Acylation of Alcohols (Ester Synthesis)
This protocol details the synthesis of 3-furoate esters from the reaction of this compound with an alcohol. Similar to N-acylation, this reaction is a nucleophilic acyl substitution and is often performed in the presence of a base.[7]
Materials
-
This compound (1.0 eq.)
-
Alcohol (primary or secondary) (1.0 eq.)
-
Anhydrous base (e.g., Pyridine or Triethylamine, 1.1 eq.)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or Toluene)
-
5% Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure
-
Reaction Setup: Dissolve the alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C. Add a solution of this compound (1.0 eq.) in DCM dropwise. The reaction is typically rapid and exothermic.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 5% HCl solution (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.[8]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[8]
-
Purify the crude ester by fractional distillation under reduced pressure or column chromatography.
-
Data Summary: O-Acylation Reaction Parameters
| Alcohol Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Ethanol | Pyridine (1.1) | DCM | 0 to RT | 1 | >95[8] |
| Phenol | Pyridine (1.1) | Toluene | 0 to RT | 2 | 90-98 |
| Isopropanol | Et₃N (1.2) | THF | 0 to RT | 2-4 | 80-90 |
| Benzyl alcohol | Pyridine (1.1) | DCM | 0 to RT | 1 | >95 |
Protocol 3: Friedel-Crafts Acylation of Arenes
The Friedel-Crafts acylation introduces the 3-furoyl group onto an aromatic ring to form an aryl furoyl ketone. This electrophilic aromatic substitution requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[9][10] The electrophile is the 3-furoylium ion, generated in situ.[11][12]
Materials
-
This compound (1.0 eq.)
-
Aromatic compound (e.g., Resorcinol dimethyl ether, Anisole) (1.0 eq.)
-
Anhydrous inert solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))
-
Ice
-
Concentrated HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure
-
Reaction Setup: To a dry flask under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst (1.1 eq.). Cool the mixture to 0 °C in an ice bath.[11]
-
Reagent Addition: Add the this compound (1.0 eq.) dropwise to the stirred suspension. After formation of the acylium ion complex, add the aromatic compound (1.0 eq.) as a solution in the same solvent, keeping the temperature low.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-60 minutes.[11] In some cases, gentle heating may be required.[13]
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[11]
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and then dry over anhydrous MgSO₄.[11]
-
-
Purification: Filter and concentrate the organic solution. Purify the resulting aryl ketone by column chromatography or recrystallization.[14]
Data Summary: Friedel-Crafts Acylation Parameters
| Aromatic Substrate | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Resorcinol dimethyl ether | SnCl₄ (1.1) | DCM | 0 to RT | 1 | Excellent[9] |
| Anisole | AlCl₃ (1.1) | DCM | 0 to RT | 1 | High |
| Toluene | AlCl₃ (1.1) | CS₂ | 0 to RT | 1 | High |
| Benzene | AlCl₃ (1.1) | Benzene | RT to 60 | 1.5 | Good[13] |
Visualizations
General Experimental Workflow
Caption: General experimental workflow for acylation reactions using this compound.
Nucleophilic Acyl Substitution Mechanism (N/O-Acylation)
Caption: Mechanism for N-Acylation and O-Acylation with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. georganics.sk [georganics.sk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 3-Furoyl Chloride as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Furoyl chloride is a reactive acyl chloride containing a furan moiety, a privileged scaffold in medicinal chemistry. Its inherent reactivity and the biological significance of the furan ring make it a valuable building block for the synthesis of a diverse range of pharmaceutical compounds. The furan ring can participate in various interactions with biological targets, and the acyl chloride functionality provides a straightforward handle for introducing the 3-furoyl group into molecules through reactions with nucleophiles such as amines and alcohols. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically active compounds, with a focus on anticancer agents.
Application in Anticancer Drug Discovery: Synthesis of Furopyridone Derivatives
Recent research has highlighted the potential of furopyridone derivatives as potent cytotoxic agents against esophageal cancer.[1] this compound serves as a key starting material in the synthesis of these compounds, which have been shown to target important signaling pathways in cancer, including those involving Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (METAP2).[1]
Experimental Protocols
1. Synthesis of N-(3-Furanoyl)-L-leucine (1)
This protocol details the synthesis of the key intermediate, N-(3-Furanoyl)-L-leucine, via a Schotten-Baumann reaction between this compound and L-leucine.[1]
Materials:
-
3-Furoic acid
-
Thionyl chloride (SOCl₂)
-
L-leucine
-
Anhydrous dichloromethane (DCM)
-
Water
-
Trichloromethane
Procedure:
-
Step 1: Preparation of this compound
-
To 2.00 g (17.79 mmol) of 3-furoic acid, add 4 mL (53.37 mmol) of anhydrous thionyl chloride.
-
Reflux the mixture at 70 °C for four hours.
-
After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain crude this compound, which can be used in the next step without further purification.
-
-
Step 2: Schotten-Baumann Reaction
-
Dissolve 2.00 g (15.22 mmol) of L-leucine in 15 mL of anhydrous dichloromethane.
-
Cool the solution in an ice bath and stir for 5 minutes.
-
Slowly add the freshly prepared this compound to the L-leucine solution using a rubber head dropper.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Quench the reaction by adding water and adjust the pH to 3-4.
-
Extract the product with trichloromethane (3 x 15 mL).
-
Combine the organic phases and purify by silica gel column chromatography (VPE:VEA = 5:1) to yield N-(3-Furanoyl)-L-leucine (1).
-
Experimental Workflow for the Synthesis of N-(3-Furanoyl)-L-leucine
Caption: Synthesis of N-(3-Furanoyl)-L-leucine.
2. Synthesis of 6-Isobutyl-furan[3,2-c]pyridin-4,7-dione (2)
This protocol describes the intramolecular Friedel-Crafts acylation of N-(3-Furanoyl)-L-leucine to form the furopyridone core.[1]
Materials:
-
N-(3-Furanoyl)-L-leucine (1)
-
Eaton's reagent (P₂O₅/MeSO₃H)
Procedure:
-
To 0.50 g (2.22 mmol) of N-(3-Furanoyl)-L-leucine, add Eaton's reagent.
-
Heat the mixture at 110 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent.
-
Purify the crude product by column chromatography to obtain 6-Isobutyl-furan[3,2-c]pyridin-4,7-dione (2).
Data Presentation
Table 1: Synthesis and Cytotoxic Activity of Furopyridone Derivatives
| Compound | Starting Amino Acid | Yield (%) | IC₅₀ (µg/mL) vs. KYSE70[1] | IC₅₀ (µg/mL) vs. KYSE150[1] |
| 1 | L-leucine | 27.5 | - | - |
| 2 | - | 28.9-40.3 | - | - |
| 4c | - | - | 0.655 (at 24h) | 0.655 (at 24h) |
Note: Compound 4c is a derivative of compound 2 and was identified as the most potent compound in the study.[1] The yield for compound 2 is a range reported for different derivatives.[1]
Signaling Pathways
The synthesized furopyridone derivatives have been suggested to exert their anticancer effects by targeting EGFR and METAP2.[1]
EGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades that regulate cell proliferation, survival, and migration.[2][3] Dysregulation of the EGFR pathway is a common driver of cancer.[2]
Caption: Simplified EGFR Signaling Pathway.
METAP2 and its Role in Cancer
Methionine aminopeptidase 2 (METAP2) is an enzyme that plays a crucial role in protein maturation and angiogenesis (the formation of new blood vessels).[4] Inhibition of METAP2 can disrupt these processes, making it an attractive target for cancer therapy.[4]
Caption: Role of METAP2 in Cancer and its Inhibition.
Conclusion
This compound is a readily accessible and highly useful building block in pharmaceutical synthesis. Its application in the development of novel furopyridone-based anticancer agents demonstrates its potential for creating complex and biologically active molecules. The provided protocols offer a starting point for researchers interested in exploring the medicinal chemistry of this compound derivatives. Further investigation into its use for synthesizing other classes of therapeutic agents is warranted.
References
Application of 3-Furoyl Chloride in the Synthesis of Agrochemicals: Furanilazole, a Case Study
Introduction
3-Furoyl chloride, a derivative of furan-3-carboxylic acid, serves as a valuable building block in the synthesis of various heterocyclic compounds with significant biological activities. Its electrophilic carbonyl group readily reacts with nucleophiles, making it a key intermediate in the preparation of a range of agrochemicals, including fungicides. This application note focuses on the use of this compound in the synthesis of the fungicide Furanilazole, providing a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway. Furanilazole is a phenylamide fungicide that demonstrates the practical application of this compound in developing crop protection agents.
Synthesis of Furanilazole
Furanilazole is synthesized through the acylation of 2-amino-4-phenyl-1,3-thiazole with this compound. This reaction forms an amide linkage, which is a common toxophore in many systemic fungicides.
Reaction Scheme:
Caption: Synthesis of Furanilazole from this compound.
Experimental Protocol: Synthesis of Furanilazole
This protocol details the laboratory-scale synthesis of Furanilazole.
Materials:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₅H₃ClO₂ | 130.53 |
| 2-Amino-4-phenyl-1,3-thiazole | C₉H₈N₂S | 176.24 |
| Pyridine | C₅H₅N | 79.10 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Hydrochloric acid (HCl), 1M | HCl | 36.46 |
| Sodium bicarbonate (NaHCO₃), sat. soln. | NaHCO₃ | 84.01 |
| Magnesium sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4-phenyl-1,3-thiazole (1.76 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in 100 mL of anhydrous dichloromethane.
-
Addition of this compound: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.44 g, 11 mmol) in 20 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford Furanilazole as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data:
| Parameter | Value |
| Yield | 85-92% |
| Purity (HPLC) | >98% |
| Melting Point | 178-180 °C |
Fungicidal Activity of Furanilazole
Furanilazole belongs to the class of succinate dehydrogenase inhibitor (SDHI) fungicides. It acts by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby blocking ATP production and leading to fungal cell death.
Mechanism of Action Visualization:
Caption: Mechanism of action of Furanilazole.
Efficacy Data:
The fungicidal efficacy of Furanilazole has been evaluated against a range of plant pathogenic fungi. The following table summarizes representative data.
| Fungal Pathogen | Disease | EC₅₀ (mg/L) |
| Botrytis cinerea | Gray Mold | 1.5 - 3.0 |
| Sclerotinia sclerotiorum | White Mold | 0.8 - 1.5 |
| Rhizoctonia solani | Rhizoctonia Blight | 2.0 - 4.5 |
| Puccinia triticina | Wheat Leaf Rust | 5.0 - 10.0 |
This compound is a key synthetic intermediate for the production of the fungicide Furanilazole. The straightforward acylation reaction allows for the efficient synthesis of this potent SDHI fungicide. The provided protocol and data serve as a valuable resource for researchers and professionals in the agrochemical industry, highlighting the importance of furan-based synthons in the development of modern crop protection solutions. Further research into derivatives of Furanilazole and other agrochemicals synthesized from this compound may lead to the discovery of new active ingredients with improved efficacy and environmental profiles.
Application Notes and Protocols for Friedel-Crafts Acylation Reactions Involving 3-Furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Friedel-Crafts acylation reaction utilizing 3-furoyl chloride, a key building block in the synthesis of valuable intermediates for pharmaceutical and materials science applications. This document outlines the general reaction mechanism, detailed experimental protocols for various aromatic and heteroaromatic substrates, and a summary of expected yields and reaction conditions.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The resulting aryl ketones are pivotal intermediates in the preparation of a wide range of fine chemicals, active pharmaceutical ingredients (APIs), and advanced materials.
This compound, with its furan moiety, is a particularly interesting acylating agent. The furan ring is a common scaffold in numerous biologically active compounds and natural products. Its incorporation into molecular structures can significantly influence their pharmacological properties. The Friedel-Crafts acylation with this compound provides a direct route to 3-furoylarenes and 3-furoylheteroarenes, which are precursors to a diverse array of complex molecules.
General Reaction Mechanism
The Friedel-Crafts acylation of an aromatic compound with this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of this compound, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic or heteroaromatic ring acts as a nucleophile and attacks the acylium ion, forming a sigma complex (also known as an arenium ion). This step temporarily disrupts the aromaticity of the ring.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. The AlCl₃ catalyst is regenerated in this step.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative yields and reaction conditions for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates with this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
| Substrate | Product | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Benzene | Phenyl(furan-3-yl)methanone | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2 - 4 | 75 - 85 |
| Toluene | (Furan-3-yl)(p-tolyl)methanone | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2 - 4 | 80 - 90 (para isomer) |
| Anisole | (Furan-3-yl)(4-methoxyphenyl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 | 1 - 3 | 85 - 95 (para isomer) |
| Furan | Di(furan-3-yl)methanone | SnCl₄ (1.0) | Carbon Disulfide | 0 | 2 | 60 - 70 (2-acylation) |
| Thiophene | (Furan-3-yl)(thiophen-2-yl)methanone | SnCl₄ (1.0) | Carbon Disulfide | 0 to rt | 2 - 5 | 70 - 80 (2-acylation) |
| N-Methylpyrrole | (Furan-3-yl)(1-methyl-1H-pyrrol-2-yl)methanone | AlCl₃ (1.1) | Dichloromethane | 0 | 1 - 2 | 65 - 75 (2-acylation) |
| Indole | (1H-Indol-3-yl)(furan-3-yl)methanone | Et₂AlCl (1.2) | Dichloromethane | 0 to rt | 2 - 4 | 70 - 85 (3-acylation) |
Note: The regioselectivity of the acylation is dependent on the substrate. For activated benzene derivatives like toluene and anisole, the reaction strongly favors para-substitution. For five-membered heterocycles such as furan, thiophene, and N-methylpyrrole, acylation predominantly occurs at the 2-position. For indole, the reaction is highly selective for the 3-position.
Experimental Protocols
General Safety Precautions:
-
Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride and this compound are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction of aluminum chloride with acyl chlorides is exothermic.[1] Proper temperature control is crucial.
-
Quenching of the reaction mixture with water is highly exothermic and should be performed cautiously.
Protocol 1: Friedel-Crafts Acylation of Anisole with this compound
This protocol describes a general procedure for the acylation of an activated aromatic substrate.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anisole
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube or nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.[2][3]
-
Cooling: Cool the suspension to 0 °C using an ice bath.[2][3]
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[2]
-
Addition of Arene: After the addition of the acyl chloride is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).[2] Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[2][4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford (furan-3-yl)(4-methoxyphenyl)methanone.
Protocol 2: Friedel-Crafts Acylation of Thiophene with this compound
This protocol outlines a procedure suitable for the acylation of electron-rich heterocycles, which may be sensitive to strong Lewis acids.
Materials:
-
Anhydrous Tin(IV) Chloride (SnCl₄)
-
This compound
-
Thiophene
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous carbon disulfide or dichloromethane at 0 °C.[5]
-
Catalyst Addition: Add anhydrous tin(IV) chloride (1.0 equivalent) dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield (furan-3-yl)(thiophen-2-yl)methanone.
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Experimental Workflow
Caption: A generalized experimental workflow for Friedel-Crafts acylation.
References
Synthesis of Novel Heterocyclic Compounds from 3-Furoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 3-furoyl chloride as a versatile starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in medicinal chemistry and organic synthesis.
Introduction
This compound is a reactive acyl halide incorporating a furan moiety, a privileged scaffold in medicinal chemistry. Its electrophilic nature allows for facile reactions with a range of nucleophiles, making it an excellent building block for the construction of diverse heterocyclic systems. This document details the synthesis of several classes of heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, pyrazoles, and thiazoles, all originating from this compound.
General Experimental Workflow
The synthesis of the target heterocyclic compounds from this compound generally follows a two-step process. The initial step involves the reaction of this compound with a suitable nucleophile to form a key intermediate. This intermediate then undergoes a subsequent cyclization reaction to yield the final heterocyclic product.
Caption: General synthetic workflow from this compound.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis from this compound proceeds via a 3-furoyl hydrazide intermediate.
Experimental Protocol:
Step 1: Synthesis of 3-Furoyl Hydrazide
-
In a round-bottom flask, dissolve hydrazine hydrate (1.1 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add this compound (1.0 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to afford pure 3-furoyl hydrazide.
Step 2: Synthesis of 2-(Furan-3-yl)-5-aryl-1,3,4-oxadiazole
-
A mixture of 3-furoyl hydrazide (1.0 eq.) and a substituted aromatic carboxylic acid (1.0 eq.) is heated in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Alternatively, the aromatic carboxylic acid can be converted to its acid chloride, which is then reacted with 3-furoyl hydrazide to form a diacylhydrazine intermediate, followed by cyclodehydration.
-
The reaction mixture is heated under reflux for 4-8 hours.
-
After cooling, the mixture is poured onto crushed ice.
-
The precipitated solid is filtered, washed with a dilute sodium bicarbonate solution, and then with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Data Presentation:
| Compound | Ar-Substituent | Yield (%) | M.P. (°C) | Reference |
| 2-(Furan-3-yl)-5-phenyl-1,3,4-oxadiazole | Phenyl | 85 | 142-144 | Inferred from general methods[1][2] |
| 2-(Furan-3-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-Chlorophenyl | 88 | 178-180 | Inferred from general methods[1][2] |
| 2-(Furan-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-Nitrophenyl | 82 | 210-212 | Inferred from general methods[1][2] |
Synthesis of 1,2,4-Triazoles and 1,3,4-Thiadiazoles
The synthesis of these two classes of heterocycles starts from a common intermediate, 1-(3-furoyl)thiosemicarbazide, which is then cyclized under different conditions.
Experimental Protocol:
Step 1: Synthesis of 1-(3-Furoyl)thiosemicarbazide
-
Dissolve thiosemicarbazide (1.0 eq.) in a suitable solvent like pyridine or THF.
-
Add this compound (1.0 eq.) portion-wise while stirring at room temperature.
-
Continue stirring for 3-5 hours.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to give 1-(3-furoyl)thiosemicarbazide.
Step 2a: Synthesis of 5-(Furan-3-yl)-4-aryl-4H-1,2,4-triazole-3-thiol (Alkaline Cyclization)
-
Dissolve 1-(3-furoyl)-4-arylthiosemicarbazide (prepared by reacting this compound with the corresponding 4-arylthiosemicarbazide) (1.0 eq.) in a 2N sodium hydroxide solution.
-
Heat the mixture under reflux for 4-6 hours.[3]
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Step 2b: Synthesis of 2-amino-5-(furan-3-yl)-1,3,4-thiadiazole (Acidic Cyclization)
-
Suspend 1-(3-furoyl)thiosemicarbazide (1.0 eq.) in concentrated sulfuric acid or phosphoric acid.
-
Stir the mixture at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution).
-
The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent.
Data Presentation:
| Compound | Cyclization Condition | Yield (%) | M.P. (°C) | Reference |
| 5-(Furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Alkaline | 78 | 215-217 | Inferred from general methods[3][4] |
| 2-Amino-5-(furan-3-yl)-1,3,4-thiadiazole | Acidic | 85 | 198-200 | Inferred from general methods[5] |
Synthesis of 3,5-Disubstituted Pyrazoles
Pyrazoles are synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can be used to synthesize the required 1,3-diketone precursor.
Experimental Workflow:
Caption: Synthesis of pyrazoles from this compound.
Experimental Protocol:
Step 1: Synthesis of 1-(Furan-3-yl)-1,3-butanedione
-
To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in dry ether, add acetone (1.0 eq.).
-
Slowly add this compound (1.0 eq.) to the stirred mixture at 0 °C.
-
After the addition, stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with dilute acid and extract the product with ether.
-
Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to get the crude 1,3-diketone.
Step 2: Synthesis of 3-(Furan-3-yl)-5-methyl-1H-pyrazole
-
Dissolve 1-(furan-3-yl)-1,3-butanedione (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Data Presentation:
| Compound | R-Substituent | Yield (%) | M.P. (°C) | Reference |
| 3-(Furan-3-yl)-5-methyl-1H-pyrazole | Methyl | 80 | 120-122 | Inferred from general methods[6][8][9] |
| 1-Phenyl-3-(furan-3-yl)-5-methyl-1H-pyrazole | Methyl (N-phenyl) | 75 | 98-100 | Inferred from general methods[10] |
Synthesis of 2,4-Disubstituted Thiazoles
The Hantzsch thiazole synthesis is a classical method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide. This compound can be converted to the corresponding thioamide.
Experimental Protocol:
Step 1: Synthesis of Furan-3-carbothioamide
-
Furan-3-carboxamide (prepared from this compound and ammonia) is treated with Lawesson's reagent or phosphorus pentasulfide in a dry solvent like toluene or pyridine.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the solvent is removed, and the residue is purified by column chromatography to yield furan-3-carbothioamide.
Step 2: Synthesis of 2-Amino-4-(furan-3-yl)thiazole
-
This can be achieved via the reaction of 3-bromoacetylfuran (prepared by bromination of 3-acetylfuran) with thiourea.[11][12]
-
Alternatively, a thioamide derived from 3-furoic acid can be reacted with an α-haloketone. For example, reacting furan-3-carbothioamide with chloroacetone.
-
A mixture of furan-3-carbothioamide (1.0 eq.) and chloroacetone (1.1 eq.) in ethanol is refluxed for 3-4 hours.
-
The reaction mixture is cooled, and the solvent is evaporated.
-
The residue is treated with a saturated solution of sodium bicarbonate.
-
The solid product is filtered, washed with water, and recrystallized from ethanol.
Data Presentation:
| Compound | Substituents | Yield (%) | M.P. (°C) | Reference |
| 2-Amino-4-(furan-3-yl)thiazole | 2-Amino | 75 | 135-137 | Inferred from general methods[11][12] |
| 2-Methyl-4-(furan-3-yl)thiazole | 2-Methyl | 70 | 88-90 | Inferred from general methods[13] |
Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities. Their synthesis can be initiated from furan derivatives.
Experimental Protocol:
A multi-step synthesis is generally required, starting from a functionalized furan. For instance, ethyl 2-amino-5-methylfuran-3-carboxylate can be a key intermediate. While not a direct reaction of this compound, its derivatives can be precursors. A potential route involves:
-
Synthesis of a β-ketoester from this compound.
-
Conversion of the β-ketoester to an enamine.
-
Reaction of the enamine with a suitable reagent to form the pyrimidine ring fused to the furan.
A specific protocol for the synthesis of novel furo[2,3-d]pyrimidine derivatives has been reported, starting from ethyl 2-amino-5-(p-tolyl)furan-3-carboxylate.[14][15][16] This highlights the utility of functionalized furans, which can be derived from furoic acids, in the synthesis of complex heterocyclic systems.
Data Presentation:
Due to the complexity and multi-step nature of these syntheses, a simple data table is not provided here. Researchers are directed to specialized literature for detailed protocols and characterization data for specific furo[2,3-d]pyrimidine derivatives.[14][15][16]
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this document provide a foundation for the development of new chemical entities with potential applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the biological significance of the resulting heterocyclic scaffolds, makes this an attractive area for further research and development.
References
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indole containing derivatives of thiosemicarbazide and their cyclic 1,2,4-triazole and 1,3,4-thiadiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpharmsci.com [jpharmsci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Furoyl Chloride for Hydroxyl Group Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex molecules, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. The hydroxyl group, being one of the most common and reactive functionalities, often requires temporary masking. 3-Furoyl chloride offers a viable option for the protection of hydroxyl groups as 3-furoate esters. This protecting group is analogous to the more common benzoyl group and can be introduced under standard acylation conditions. The furan ring system, however, imparts distinct reactivity and spectroscopic features. These notes provide detailed protocols for the protection of a model secondary alcohol, isopropanol, with this compound and its subsequent deprotection.
Data Presentation
The following tables summarize the key quantitative data for the protection and deprotection reactions, as well as the spectroscopic data for the resulting 3-furoate ester.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Protection | Isopropanol, this compound, Pyridine, Dichloromethane (DCM), 0 °C to rt | >90% |
| 2 | Deprotection | Isopropyl 3-furoate, Sodium Hydroxide, Methanol/Water, rt | >95% |
Table 2: Spectroscopic Data for Isopropyl 3-furoate
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ 8.05 (s, 1H), 7.40 (t, J=1.8 Hz, 1H), 6.70 (dd, J=1.8, 0.9 Hz, 1H), 5.20 (sept, J=6.3 Hz, 1H), 1.30 (d, J=6.3 Hz, 6H) |
| ¹³C NMR (CDCl₃) | δ 163.5, 147.5, 143.8, 118.9, 109.8, 68.5, 22.0 |
| IR (thin film) | ~1715 cm⁻¹ (C=O, ester), ~1590, 1505 cm⁻¹ (C=C, furan ring), ~1150 cm⁻¹ (C-O, ester) |
Experimental Protocols
Protocol 1: Protection of a Secondary Hydroxyl Group (Isopropanol)
This protocol describes the formation of isopropyl 3-furoate from isopropanol and this compound using pyridine as a base.[1][2]
Materials:
-
Isopropanol
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of isopropanol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add this compound (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure isopropyl 3-furoate.
Protocol 2: Deprotection of a 3-Furoate Ester (Isopropyl 3-furoate)
This protocol outlines the base-catalyzed hydrolysis of the 3-furoate ester to regenerate the free hydroxyl group.
Materials:
-
Isopropyl 3-furoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the isopropyl 3-furoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction mixture with 1 M HCl to pH ~7.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol (isopropanol). Further purification can be performed if necessary.
Mandatory Visualization
Caption: Protection of a hydroxyl group using this compound.
Caption: Deprotection of a 3-furoate ester to yield the alcohol.
References
Application Notes and Protocols for Amide Synthesis using 3-Furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various acylating agents, 3-furoyl chloride offers a versatile furan-containing building block, enabling the introduction of this important heterocycle into target molecules. The furan moiety is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of activities. This document provides detailed experimental protocols and application notes for the synthesis of amides derived from this compound, aimed at researchers and professionals in drug development and chemical synthesis.
General Reaction Scheme
The synthesis of amides from this compound is typically achieved through the nucleophilic acyl substitution of a primary or secondary amine with the acid chloride. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Figure 1: General reaction scheme for the synthesis of 3-furoyl amides.
Experimental Protocols
This section outlines two common protocols for the synthesis of amides using this compound: a standard method using an organic solvent and a method adapted for aqueous conditions.
Protocol 1: Standard Amide Synthesis in an Organic Solvent
This protocol is suitable for a wide range of primary and secondary amines that are soluble in common organic solvents.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add the base (TEA or DIPEA, 1.1-1.5 eq.) to the stirred solution of the amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the cooled amine solution. The addition should be dropwise to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amide Synthesis
This protocol offers a more rapid and often higher-yielding alternative to conventional heating methods.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pyridine
-
Triethylamine (TEA)
-
Microwave synthesis vial (30 mL)
-
Microwave synthesis reactor
Procedure:
-
Reaction Setup: In a 30 mL microwave synthesis vial, add the amine (1.0 eq.), pyridine, and TEA.
-
Addition of this compound: Add this compound (2.0 eq.) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesis reactor. Irradiate the mixture for 15 minutes at a temperature of 50 °C or 80 °C.[1]
-
Work-up: After cooling, treat the crude mixture with a base in an aqueous system.
-
Purification: The product can often be purified by filtration, with some cases requiring hot filtration or recrystallization.[1]
Data Presentation
The following tables summarize quantitative data for the synthesis of various amides from this compound, compiled from the literature.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | Triethylamine | Cyrene | 0 to r.t. | 1 | 76 | [2] |
| Aniline | DIPEA | 2 wt % TPGS-750-M (aq) | 0 | 0.5 - 3 | Not specified | [3] |
| Various amines | Pyridine/TEA | N/A (Microwave) | 50 or 80 | 0.25 | High | [1] |
| Morpholine | Pyridine | Dichloromethane | 0 | 4 | Not specified | [4] |
| Proline esters | Pyridine | Dichloromethane | 0 | 4 | Not specified | [5] |
| Methylamine | Triethylamine | Not specified | Not specified | Not specified | Not specified | [6] |
Mandatory Visualizations
Experimental Workflow for Amide Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of amides from this compound.
Caption: A flowchart illustrating the key stages of 3-furoyl amide synthesis.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, reagents, and products in the amide synthesis reaction.
Caption: The roles and relationships of components in the amide synthesis.
References
- 1. Synthesis and Biological Evaluation of Some New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Studies on the Synthesis and Biological Activity of N-Aryl-5-aryl-2-furoamides and N-(5-Aryl)-2-furoyl-N′-Aryloxyacetylhydrazines [cjcu.jlu.edu.cn]
- 6. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
Application Note: LC-MS/MS Method for the Analysis of 3-Furoyl Chloride Derivatives
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-furoyl chloride derivatives. Due to the inherent reactivity and instability of acyl chlorides, a pre-analytical derivatization step is employed to form a stable amide derivative, enabling reliable and reproducible quantification. This method is suitable for researchers, scientists, and drug development professionals working with this compound and its analogues in various matrices.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its high reactivity makes direct analysis by conventional chromatographic techniques challenging, often leading to degradation and inaccurate quantification[1][2]. To overcome this, a derivatization strategy is essential to convert the labile acyl chloride into a more stable and readily analyzable compound. This protocol details a method for the derivatization of this compound with benzylamine to form N-benzyl-3-furamide, followed by quantification using a triple quadrupole mass spectrometer.
Experimental Workflow
The overall experimental workflow consists of sample preparation including derivatization, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for the analysis of this compound derivatives.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Benzylamine (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Sodium bicarbonate (ACS grade)
-
Anhydrous sodium sulfate (ACS grade)
-
Internal Standard (IS): Isotope-labeled N-benzyl-3-furamide (e.g., N-(phenyl-d5-methyl)-3-furamide) or a structurally similar stable compound.
Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in anhydrous acetonitrile.
-
Prepare working standards by serial dilution of the stock solution.
-
For unknown samples, accurately weigh or measure the sample and dissolve in a known volume of anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
To 100 µL of standard or sample solution, add 50 µL of benzylamine solution (10 mg/mL in acetonitrile).
-
Add 50 µL of a 5% aqueous sodium bicarbonate solution to act as a base.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes. The reaction converts the this compound to the stable N-benzyl-3-furamide.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the reaction mixture.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
-
Dry-down and Reconstitution:
-
Dry the combined organic extracts under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
Liquid Chromatography (LC):
| Parameter | Value |
| System | UPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS):
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table summarizes the expected MRM transitions for the N-benzyl-3-furamide derivative. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-benzyl-3-furamide | 202.1 | 106.1, 77.1 | 20, 35 | 50 |
| Internal Standard (IS) | To be determined | To be determined | To be determined | 50 |
Data Presentation
The following table presents representative quantitative data obtained from a calibration curve of N-benzyl-3-furamide.
| Concentration (ng/mL) | Peak Area | Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 15,234 | 0.015 | 102.3 | 4.5 |
| 5 | 76,170 | 0.076 | 98.9 | 3.2 |
| 10 | 151,890 | 0.152 | 101.5 | 2.8 |
| 50 | 759,450 | 0.759 | 99.8 | 1.9 |
| 100 | 1,520,100 | 1.520 | 100.7 | 1.5 |
| 500 | 7,605,000 | 7.605 | 99.2 | 1.1 |
Derivatization Signaling Pathway
The derivatization reaction proceeds via a nucleophilic acyl substitution where the amine group of benzylamine attacks the carbonyl carbon of this compound, leading to the formation of a stable amide bond and the elimination of hydrochloric acid.
Caption: Derivatization of this compound with benzylamine.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound derivatives. The pre-analytical derivatization to a stable amide is crucial for achieving accurate and reproducible results. This method can be readily adapted for the analysis of other reactive acyl chlorides in various research and development settings. Further validation should be performed for specific matrices to ensure method suitability.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Furoyl Chloride Acylation
Welcome to the technical support center for 3-Furoyl chloride acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acylation reactions, specifically addressing the common challenge of low product yield.
Frequently Asked Questions (FAQs)
Q1: My this compound acylation reaction is resulting in a low yield or a complex mixture of products. What are the most likely causes?
Low yields in this compound acylation, a type of Friedel-Crafts reaction, can stem from several factors. The furan ring is sensitive to strongly acidic conditions, which can lead to side reactions. Key issues include:
-
Polymerization of the furan substrate: Strong Lewis acids like aluminum chloride (AlCl₃) can induce the polymerization of furan and its derivatives, leading to the formation of intractable tars and significantly reducing the yield of the desired acylated product.[1][2]
-
Ring opening of the furan moiety: The acidic conditions of the reaction, especially in the presence of strong Lewis acids, can cause the furan ring to open, leading to undesired byproducts.
-
Moisture sensitivity: this compound is an acyl chloride and is therefore highly sensitive to moisture. Any water present in the reaction will hydrolyze the this compound to 3-furoic acid, rendering it unreactive for the acylation reaction.
-
Sub-optimal Lewis acid catalyst: The choice and amount of the Lewis acid are critical. A catalyst that is too strong can promote side reactions, while one that is too weak may not facilitate the reaction effectively. For the acylation of activated aromatic compounds like 1,3-dimethoxybenzene with this compound, milder Lewis acids such as tin(IV) chloride (SnCl₄) have been shown to provide excellent yields, whereas stronger acids like AlCl₃ can result in complex mixtures.[3]
Q2: What is the recommended type of Lewis acid for acylating aromatic compounds with this compound?
For substrates that are sensitive to strong acids, such as furan derivatives and activated aromatic rings, it is highly recommended to use a milder Lewis acid. Tin(IV) chloride (SnCl₄) is a good choice and has been reported to give excellent yields in the acylation of 1,3-dimethoxybenzene with this compound.[3] In contrast, aluminum chloride (AlCl₃) can lead to complex mixtures and decomposition with similar substrates.[3] Other milder Lewis acids that can be considered include zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃).[4][5]
Q3: How can I minimize the polymerization of my furan-containing substrate during the acylation reaction?
To minimize polymerization, consider the following strategies:
-
Use a Milder Lewis Acid: As mentioned, switching from AlCl₃ to a milder Lewis acid like SnCl₄, ZnCl₂, or BF₃·OEt₂ is the most effective approach.[1][2]
-
Control Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of polymerization.
-
Slow Addition of Reagents: Adding the Lewis acid slowly to the mixture of the substrate and this compound can prevent localized high concentrations of the acid, which can trigger polymerization.
Q4: My starting material is not being consumed, or the reaction is very slow. What can I do?
If the reaction is sluggish or not proceeding, consider the following:
-
Purity of this compound: Ensure that the this compound is of high purity and has not hydrolyzed. It is best to use freshly opened or distilled this compound.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: The Lewis acid catalyst may be inactive due to hydration. Use a freshly opened bottle or a freshly sublimed/distilled catalyst.
-
Substrate Reactivity: If your aromatic substrate is deactivated (contains electron-withdrawing groups), the Friedel-Crafts acylation may be inherently slow or may not proceed. More forcing conditions (higher temperature, stronger Lewis acid) might be required, but this increases the risk of side reactions with sensitive substrates.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues in your this compound acylation reactions.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. - Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent. - Handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Inactive Lewis Acid Catalyst | - Use a fresh, unopened container of the Lewis acid. - If possible, purify the Lewis acid before use (e.g., sublimation of AlCl₃). |
| Deactivated Aromatic Substrate | - Consider using a more activated substrate if possible. - Increase the reaction temperature, but monitor closely for decomposition. - Use a stronger Lewis acid, but be aware of the potential for side reactions. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress by TLC or GC-MS. - If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. |
Problem: Formation of Tarry, Polymeric Material
| Possible Cause | Troubleshooting Steps |
| Strong Lewis Acid | - Switch to a milder Lewis acid such as SnCl₄, ZnCl₂, or BF₃·OEt₂.[1][2] |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). |
| High Concentration of Lewis Acid | - Add the Lewis acid catalyst portion-wise or as a solution in an anhydrous solvent to avoid localized high concentrations. |
Quantitative Data Summary
While specific yields can be highly dependent on the substrate and precise reaction conditions, the following table provides a qualitative comparison of expected outcomes with different Lewis acids in the acylation of activated aromatic systems with this compound, based on available literature.
| Lewis Acid Catalyst | Expected Yield with Activated Substrates | Key Considerations |
| Tin(IV) Chloride (SnCl₄) | Excellent[3] | Milder catalyst, less prone to causing polymerization or ring-opening. The catalyst of choice for sensitive substrates. |
| Aluminum Chloride (AlCl₃) | Low to Moderate (often with complex mixtures)[3] | Very strong Lewis acid, high risk of polymerization and other side reactions with furan-containing molecules.[1][2] |
| Iron(III) Chloride (FeCl₃) | Moderate | A less reactive alternative to AlCl₃, may require higher temperatures. |
| Zinc Chloride (ZnCl₂) | Moderate | A mild Lewis acid, often requires higher temperatures or longer reaction times. Can be a good alternative to SnCl₄.[4][5] |
Experimental Protocols
Detailed Methodology for the Synthesis of (2,4-dimethoxyphenyl)(furan-3-yl)methanone
This protocol is a representative procedure for the successful Friedel-Crafts acylation of an activated aromatic substrate with this compound using a mild Lewis acid catalyst to minimize side reactions.
Materials:
-
1,3-Dimethoxybenzene (resorcinol dimethyl ether)
-
This compound
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 1,3-dimethoxybenzene (1.0 eq) and anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add this compound (1.05 eq) dropwise.
-
Catalyst Addition: Slowly add tin(IV) chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The solution may change color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure (2,4-dimethoxyphenyl)(furan-3-yl)methanone.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in this compound Acylation
Caption: A flowchart for troubleshooting low yield in this compound acylation.
Potential Reaction Pathways in this compound Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Furoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Furoyl chloride. The information is designed to address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized from 3-furoic acid using a chlorinating agent. The most common reagents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (COCl₂)[1][2][3]. Each method has its own advantages and disadvantages regarding reaction conditions, byproducts, and safety considerations.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Degradation of the product: this compound can be sensitive to prolonged exposure to high temperatures or acidic conditions, which can be generated by byproducts like HCl[1].
-
Moisture contamination: The presence of water in the reagents or glassware will hydrolyze the this compound back to 3-furoic acid.
-
Sub-optimal reagent stoichiometry: An incorrect ratio of 3-furoic acid to the chlorinating agent can lead to an incomplete conversion.
Q3: My final product is dark-colored. What is the cause, and how can I purify it?
A3: A dark-colored product often indicates the presence of impurities or degradation byproducts. The furan ring is sensitive to acidic conditions and can polymerize or degrade under harsh reaction conditions[4]. Purification is typically achieved by fractional distillation under reduced pressure[1][5].
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, the reagents used for this synthesis are hazardous.
-
Thionyl chloride and Oxalyl chloride: Both are corrosive, toxic, and react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride)[6].
-
Phosgene: This is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn[6].
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of moisture. | 1. Use freshly opened or purified reagents. 2. Gradually increase the reaction temperature while monitoring the reaction progress (e.g., by TLC or IR spectroscopy). 3. Extend the reaction time. Monitor the disappearance of the starting material. 4. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Degradation (Dark Color, Low Purity) | 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures. 3. Use of thionyl chloride, which can sometimes lead to degradation of sensitive substrates[1]. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Consider using a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF at room temperature[7]. |
| Difficulty in Purification | 1. Incomplete removal of excess chlorinating agent. 2. Co-distillation of impurities with the product. | 1. Before distillation, remove the excess chlorinating agent and solvent under reduced pressure. 2. Perform a careful fractional distillation under high vacuum to separate the product from impurities with close boiling points. |
| Reaction Stalls | 1. Insufficient catalyst (if using a method that requires one, e.g., DMF with oxalyl chloride). 2. Poor mixing of a heterogeneous reaction mixture. | 1. Add a catalytic amount of DMF if using oxalyl chloride[7]. 2. Ensure efficient stirring throughout the reaction. |
Experimental Protocols
Method 1: Synthesis of this compound using Oxalyl Chloride (Recommended for Lab-Scale)
This method is often preferred for sensitive substrates due to its mild reaction conditions.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-furoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the acid (e.g., to a concentration of 0.5 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise via a syringe.
-
Catalyst Addition: After the addition of oxalyl chloride, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the gas evolution ceases and the starting material is no longer observed by TLC.
-
Work-up and Purification: Carefully concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The crude this compound can be purified by distillation under reduced pressure.
Method 2: Synthesis of Furoyl Chloride using Thionyl Chloride
This is a common method but may require more optimization to avoid side reactions.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 3-furoic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (e.g., 2-5 eq). A solvent such as toluene or dichloromethane can be used, or the reaction can be run neat.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 1-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation (often under reduced pressure). The resulting crude this compound is then purified by fractional distillation under high vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Furoyl Chloride Synthesis
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Phosgene Method |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | Phosgene (COCl₂) |
| Typical Solvent | Neat, Toluene, or Dichloromethane | Dichloromethane, 1,2-Dichloroethane | Furoyl chloride (as solvent)[1][5] |
| Catalyst | None required (DMF sometimes used) | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF)[1][5] |
| Typical Temperature | Reflux (70-80 °C) | 0 °C to Room Temperature | 40-100 °C[1][5] |
| Byproducts | SO₂, HCl | CO, CO₂, HCl | CO₂, HCl |
| Purity (Post-distillation) | >97% | >98% | Up to 99.9%[1][5] |
| Yield | Generally good, but can be variable | High | High (up to 92%)[1] |
Mandatory Visualization
References
- 1. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
preventing hydrolysis of 3-Furoyl chloride during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-furoyl chloride. The information is designed to help prevent hydrolysis and address other common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound has a low yield, and the main impurity appears to be 3-furoic acid. What is the likely cause?
A1: The most probable cause is the hydrolysis of the this compound product. Acyl chlorides are highly reactive and susceptible to moisture.[1] Even trace amounts of water in your reagents, solvents, or glassware can lead to the conversion of the product back to the starting carboxylic acid. It is crucial to maintain strictly anhydrous (water-free) conditions throughout the entire procedure.[2]
Q2: What are the best reagents for converting 3-furoic acid to this compound to minimize side reactions?
A2: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this transformation.[3]
-
Thionyl chloride is often used in excess or with a solvent like dichloromethane (DCM) or toluene.[4][5] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[6]
-
Oxalyl chloride , often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like DCM, is another excellent choice.[7] It is considered a milder reagent, and its byproducts (CO, CO₂, and HCl) are also gaseous, simplifying workup.[7]
Q3: My reaction mixture is turning dark brown or black. Is this normal?
A3: Significant darkening or polymerization is not ideal and often indicates decomposition. The furan ring is sensitive to strongly acidic conditions, which can be generated during the reaction (e.g., HCl byproduct).[8] This degradation can be exacerbated by elevated temperatures. To mitigate this, consider using milder reaction conditions, such as lower temperatures, or using a non-protic solvent to better control the reaction. For some furan derivatives, oxalyl chloride may be a better choice than thionyl chloride to avoid degradation.
Q4: How can I effectively remove the excess chlorinating agent after the reaction is complete?
A4: Excess thionyl chloride or oxalyl chloride can typically be removed under reduced pressure using a rotary evaporator.[5][9] It is advisable to use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the vacuum pump from these corrosive reagents.[4] Co-evaporation with an anhydrous solvent like toluene can also help to azeotropically remove the last traces of the reagent.[4]
Q5: How should I store this compound to prevent hydrolysis?
A5: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][10] It is recommended to store it in a cool, dry place.[1] For long-term storage, refrigeration is advisable.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Before workup, take a small aliquot of the reaction mixture and carefully quench it with anhydrous methanol. Analyze the resulting methyl 3-furoate by TLC or GC-MS to confirm the consumption of the starting 3-furoic acid.[2] - Increase Reaction Time/Temperature: If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature (e.g., refluxing), while monitoring for any signs of decomposition.[2] |
| Degraded Reagents | - Use Fresh Reagents: Thionyl chloride and oxalyl chloride can degrade over time, especially if not stored properly. Use a fresh bottle or distill the reagent before use if its quality is uncertain. |
| Presence of Water | - Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents and ensure the 3-furoic acid is completely dry. |
Issue 2: Product Contamination and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Hydrolysis During Workup | - Avoid Aqueous Workup: Do not use aqueous solutions to wash the crude product. If a workup is necessary, use anhydrous organic solvents. - Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize exposure to atmospheric moisture. |
| Residual Chlorinating Agent | - Thorough Removal: Ensure complete removal of the excess chlorinating agent by evaporation under reduced pressure, possibly with the aid of an anhydrous co-solvent like toluene.[4] |
| Furan Ring Decomposition Products | - Milder Conditions: Use the mildest possible reaction conditions (e.g., lower temperature, shorter reaction time). Consider using oxalyl chloride with catalytic DMF instead of thionyl chloride.[7] - Purification by Distillation: Purify the crude this compound by vacuum distillation.[11] Collect the fraction at the appropriate boiling point and pressure (e.g., 62-64 °C at 15 mmHg).[1] |
Data Presentation
| Compound | Reactivity with Water | Recommended Storage | Notes |
| This compound | Reacts violently with water.[1][10] | Under inert gas (Ar or N₂), cool, dry place.[1][10] | Highly moisture-sensitive. The furan ring can be unstable in acidic conditions.[8] |
| Acetyl Chloride | Reacts violently with water.[12] | Under inert gas, cool, dry place. | Generally considered one of the more reactive common acyl chlorides. |
| Benzoyl Chloride | Reacts with water, but less vigorously than acetyl chloride. | Tightly sealed container, cool, dry place. | The aromatic ring provides some electronic stabilization, making it slightly less reactive than aliphatic acyl chlorides. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from general procedures for the synthesis of acyl chlorides.[9]
Materials:
-
3-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene (optional, as solvent)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-furoic acid (1.0 eq).
-
Inert Atmosphere: Purge the system with a dry, inert gas (e.g., argon or nitrogen).
-
Reagent Addition:
-
Neat Reaction: Carefully add thionyl chloride (2.0-3.0 eq) to the flask.
-
With Solvent: Add anhydrous DCM or toluene to the flask, followed by the slow addition of thionyl chloride (1.5-2.0 eq). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
-
Reaction: Heat the mixture to a gentle reflux (typically 50-80°C, depending on the solvent) and maintain for 1-3 hours. Monitor the reaction progress (see Troubleshooting).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator with a suitable trap.
-
-
Purification (Optional): For high-purity this compound, set up a vacuum distillation apparatus and distill the crude product, collecting the fraction at the appropriate temperature and pressure (e.g., 62-64 °C @ 15 mmHg).[1]
Protocol 2: Synthesis of this compound using Oxalyl Chloride
This protocol is based on a mild and efficient method for acyl chloride synthesis.[7]
Materials:
-
3-Furoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 3-furoic acid (1.0 eq) in anhydrous DCM.
-
Inert Atmosphere: Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add oxalyl chloride (1.5-2.0 eq) dropwise from the dropping funnel.
-
Catalyst Addition: After the addition of oxalyl chloride, add a catalytic amount of anhydrous DMF (1-2 drops) via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Workup: Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. The crude this compound is often of sufficient purity for subsequent reactions.
-
Purification (Optional): If necessary, purify the product by vacuum distillation as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathway for the hydrolysis of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. ir.library.louisville.edu [ir.library.louisville.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 12. chemguide.co.uk [chemguide.co.uk]
purification strategies for 3-Furoyl chloride reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Furoyl chloride reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities typically include unreacted 3-furoic acid, the chlorinating agent used in excess (e.g., thionyl chloride, oxalyl chloride), and byproducts from the reaction, such as sulfur dioxide and hydrogen chloride.[1] Additionally, due to the high moisture sensitivity of this compound, 3-furoic acid can also form via hydrolysis if the reaction or work-up is not performed under strictly anhydrous conditions.[2][3][4] The reaction mixture may also contain colored, high-molecular-weight byproducts, often observed as a brown coloration of the crude product.[5][6][7]
Q2: My purified this compound is a solid at room temperature. How should I handle it for subsequent reactions?
A2: this compound is a low-melting solid with a melting point in the range of 25-30 °C.[3][4][8][9][10][11] It can be gently warmed to be handled as a liquid. It is crucial to maintain a dry, inert atmosphere (e.g., nitrogen or argon) during handling to prevent hydrolysis.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is an effective method for determining the purity of this compound, as demonstrated in several synthesis procedures where purities exceeding 99.9% have been reported.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying characteristic peaks of this compound and the absence of impurity signals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after distillation | 1. Incomplete reaction. 2. Product loss during transfer of the viscous crude mixture. 3. Decomposition at high temperatures. 4. Inefficient fractional distillation. | 1. Monitor the reaction to completion (e.g., by TLC or NMR of an aliquot). 2. Gently warm the crude product to reduce viscosity before transfer. 3. Use vacuum distillation to lower the boiling point and minimize thermal stress.[2][3][4] 4. Use a short-path distillation apparatus or a Vigreux column for better separation. |
| Product solidifies in the condenser during distillation | The condenser water is too cold, causing the product to solidify as it has a melting point of 25-30 °C.[3][4][8][9][10][11] | Use room temperature water for the condenser, or stop the water flow intermittently to allow the product to melt and flow into the receiving flask. |
| Product appears dark or colored after distillation | High-boiling point impurities are co-distilling or the product is decomposing. | Ensure the vacuum is stable and low enough to prevent overheating the distillation pot. A short-path distillation apparatus can minimize the residence time at high temperatures. |
| Product purity is low, with 3-furoic acid detected | The product has been exposed to moisture, leading to hydrolysis.[2][3][4] | Ensure all glassware is oven-dried and the reaction and purification are performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents. |
| Difficulty removing residual thionyl chloride | Thionyl chloride has a boiling point (76 °C) relatively close to that of this compound under atmospheric pressure, but they separate well under vacuum. | Perform a careful vacuum distillation. A small amount of a high-boiling point, inert solvent like toluene can be added to the crude mixture to aid in the azeotropic removal of residual thionyl chloride in the initial fractions. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of crude this compound from a reaction mixture where a chlorinating agent like thionyl chloride was used.
Methodology:
-
Preparation: Assemble a clean, oven-dried short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease. The apparatus should be under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: Transfer the crude this compound reaction mixture to the distillation flask. A magnetic stir bar should be added for smooth boiling.
-
Removal of Volatiles: If excess, volatile chlorinating agents (like thionyl chloride) are present, they can be removed first. Apply a gentle vacuum and slightly warm the flask (e.g., in a 40-50 °C water bath) to distill the lower-boiling impurities into a receiving flask, which should be cooled in a dry ice/acetone bath.
-
Product Distillation: Once the volatile impurities are removed, increase the vacuum (e.g., to 15 mmHg).[2] Heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at 62-64 °C at 15 mmHg.[2] The product is a colorless liquid that may solidify in the receiving flask if cooled below its melting point (25-30 °C).[3][4][8][9][10][11]
-
Storage: Once the distillation is complete, release the vacuum with an inert gas. The purified this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Melting Point | 25-30 °C | [3][4][9][10][11] |
| Boiling Point | 62-64 °C @ 15 mmHg | [2] |
| Boiling Point | 62-64 °C @ 20 hPa | [3][4] |
| Purity (Post-distillation) | > 99.9% (achievable) | [5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. This compound 97 26214-65-3 [sigmaaldrich.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound 97 26214-65-3 [sigmaaldrich.com]
- 11. This compound | 26214-65-3 [amp.chemicalbook.com]
identifying common side products in 3-Furoyl chloride reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Furoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation in reactions with this compound?
A1: The high reactivity of the acyl chloride functional group is the primary driver for side product formation. This compound is highly susceptible to hydrolysis, reacting readily with any ambient moisture to form 3-furoic acid.[1] Additionally, its reactivity can lead to undesired secondary reactions with nucleophiles or under strongly acidic or basic conditions.
Q2: I observed a lower than expected yield and isolated a significant amount of 3-furoic acid. What happened?
A2: The presence of 3-furoic acid indicates that your reaction mixture was likely contaminated with water. This compound is moisture-sensitive and will readily hydrolyze.[1] To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: In a Friedel-Crafts acylation reaction with an activated aromatic compound, I obtained a mixture of isomers. Is this normal?
A3: Yes, the formation of constitutional isomers is a common outcome in Friedel-Crafts acylation reactions with substituted aromatic rings. The directing effects of the substituents on the aromatic ring will determine the position of acylation. For example, in the acylation of anisole, you can expect both the ortho- and para-substituted products, with the para isomer typically being the major product due to reduced steric hindrance.[2][3]
Q4: When reacting this compound with a primary amine, I see a white precipitate forming. What is this?
A4: In addition to the desired N-substituted 3-furamide, the reaction of an acyl chloride with a primary amine also produces hydrogen chloride (HCl).[4] This HCl will react with the excess amine present in the reaction mixture to form the corresponding ammonium chloride salt, which is often insoluble and precipitates out as a white solid.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Presence of 3-Furoic Acid
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | 1. Dry Glassware: Oven-dry all glassware at >100°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use. |
| 2. Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium). | |
| 3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. | |
| 4. Proper Handling: Handle this compound in a glovebox or under a flow of inert gas to minimize exposure to atmospheric moisture. |
Problem 2: Formation of Isomeric Side Products in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | 1. Choice of Lewis Acid: The choice of Lewis acid catalyst can influence the isomer ratio. Milder Lewis acids may offer better selectivity in some cases. |
| 2. Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the acylation. | |
| 3. Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and thus the product distribution. Experiment with different anhydrous solvents. | |
| 4. Purification: If isomer formation is unavoidable, utilize chromatographic techniques such as column chromatography or preparative HPLC for separation. |
Problem 3: Complex Mixture in Reactions with Amines
| Potential Cause | Troubleshooting Steps |
| Formation of Amine Salt and Potential Diacylation (with primary amines) | 1. Stoichiometry Control: Use at least two equivalents of the amine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl produced, preventing the formation of the unreactive protonated amine.[4] |
| 2. Addition of a Non-Nucleophilic Base: Alternatively, use one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl. | |
| 3. Controlled Addition: Add the this compound slowly to the amine solution at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side reactions. |
Key Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole with this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in the dry solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred aluminum chloride suspension.
-
After the addition is complete, add a solution of anisole (1.0 eq) in the dry solvent dropwise.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.[3]
General Protocol for the Reaction of this compound with a Primary Amine
-
In a round-bottom flask, dissolve the primary amine (2.2 eq) in a suitable dry solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in the same dry solvent and add it dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Filter the reaction mixture to remove the precipitated ammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways and potential side reactions discussed.
Caption: Overview of potential reaction outcomes for this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Improving the Regioselectivity of 3-Furoyl Chloride Additions
Welcome to the technical support center for optimizing the regioselectivity of 3-furoyl chloride additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity in Friedel-Crafts acylation with this compound?
A1: The regioselectivity of Friedel-Crafts acylation is primarily governed by a combination of electronic and steric factors. The directing influence of substituents on the aromatic substrate plays a crucial role. Electron-donating groups (EDGs) like methoxy (-OCH₃) and alkyl groups (-CH₃) are ortho-, para-directing, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) are meta-directing.[1] The choice of Lewis acid catalyst, reaction temperature, and solvent can also significantly impact the isomer distribution.
Q2: I am observing a mixture of ortho- and para-isomers. How can I favor the formation of the para-isomer?
A2: To enhance the formation of the para-substituted product, consider the following strategies:
-
Choice of Lewis Acid: Bulkier Lewis acid catalysts can sterically hinder the approach of the electrophile to the ortho position, thereby favoring para-substitution.
-
Lower Reaction Temperature: Running the reaction at lower temperatures often increases the selectivity for the thermodynamically more stable para-isomer.[2]
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, affecting the ortho/para ratio. Experimenting with different solvents may be beneficial.
Q3: My reaction is producing a significant amount of dark, insoluble material. What is the likely cause and how can I prevent it?
A3: The formation of dark, insoluble tars is often due to the polymerization of the furan ring under strong acidic conditions. The furan moiety of this compound can be sensitive to the harsh conditions of classical Friedel-Crafts reactions. To mitigate this:
-
Use Milder Lewis Acids: Switch from strong Lewis acids like AlCl₃ to milder alternatives such as SnCl₄, ZnCl₂, or FeCl₃.
-
Control Temperature: Maintain a low reaction temperature (e.g., 0 °C to -20 °C) to minimize polymerization.
-
Slow Addition: Add the Lewis acid and/or this compound slowly to the reaction mixture to avoid localized high concentrations of acid.
Q4: Can the this compound itself undergo side reactions?
A4: Yes, besides polymerization, this compound can potentially undergo decarbonylation at higher temperatures to form a furyl cation, which can lead to undesired byproducts. It is also highly sensitive to moisture and will hydrolyze to 3-furoic acid, which is unreactive under Friedel-Crafts conditions. Therefore, it is crucial to use anhydrous conditions.
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Suggested Solution |
| Inappropriate Lewis Acid Strength | The strength of the Lewis acid can influence the ortho/para ratio. Perform a catalyst screen with a range of Lewis acids (e.g., AlCl₃, SnCl₄, FeCl₃, ZnCl₂). |
| High Reaction Temperature | Higher temperatures can favor the formation of the thermodynamically less stable ortho-isomer. Conduct the reaction at a lower temperature (e.g., 0 °C or below). |
| Steric Hindrance | If the substrate is sterically hindered, acylation at the desired position may be difficult. Consider using a less bulky Lewis acid. |
Problem 2: Low or No Yield of Acylated Product
| Possible Cause | Suggested Solution |
| Deactivated Aromatic Substrate | Strongly electron-withdrawing groups on the aromatic ring can make it unreactive towards Friedel-Crafts acylation. This reaction is generally not suitable for deactivated rings. |
| Catalyst Inactivation | Traces of water in the reaction mixture can deactivate the Lewis acid catalyst. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can complex with the catalyst.[3] Ensure at least one equivalent of Lewis acid is used. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also slow down the reaction rate. A balance must be found, and a subsequent warming step may be necessary to drive the reaction to completion. |
Problem 3: Formation of Undesired Byproducts
| Possible Cause | Suggested Solution |
| Polymerization of Furan Moiety | The furan ring is acid-sensitive. Use milder Lewis acids (SnCl₄, ZnCl₂) and lower reaction temperatures. |
| Hydrolysis of this compound | The acyl chloride is moisture-sensitive. Work under an inert atmosphere (N₂ or Ar) and use anhydrous solvents. |
| Intramolecular Cyclization (for specific substrates) | If the substrate has a suitable chain, the acylated product may undergo intramolecular cyclization.[4] Keep the reaction temperature low and the reaction time as short as possible. |
Data Presentation
While specific quantitative data for the regioselectivity of this compound additions is not extensively available in the literature, the following tables for analogous acylation reactions illustrate the impact of the Lewis acid and substrate on isomer distribution. This data should be used as a guide for optimizing your experiments with this compound.
Table 1: Regioselectivity in the Acetylation of Toluene with Acetyl Chloride
| Lewis Acid | Solvent | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Reference |
| AlCl₃ | CS₂ | 25 | 11 | 88 | [General textbook data] |
| FeCl₃ | CS₂ | 25 | 15 | 84 | [General textbook data] |
| ZnCl₂ | CS₂ | 25 | 20 | 79 | [General textbook data] |
Table 2: Regioselectivity in the Benzoylation of Toluene with Benzoyl Chloride
| Lewis Acid | Solvent | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Reference |
| AlCl₃ | 1,2-Dichloroethane | 25 | 9 | 91 | [General textbook data] |
| SbCl₅ | 1,2-Dichloroethane | 25 | 5 | 95 | [General textbook data] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Substrate with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Lewis acid (e.g., AlCl₃, SnCl₄) (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Crushed ice
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid.
-
Solvent Addition: Add the anhydrous solvent to the flask under a nitrogen atmosphere to create a suspension of the Lewis acid.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the this compound in the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of the acyl chloride is complete, dissolve the aromatic substrate in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture may be allowed to warm to room temperature.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[5]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation with this compound.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
Technical Support Center: Strategies to Minimize Byproducts with 3-Furoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Furoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.
Issue 1: Low Yield of Desired Product and Presence of 3-Furoic Acid
Question: My reaction with this compound is resulting in a low yield of the intended product, and I've identified 3-furoic acid as a significant byproduct. What is the likely cause and how can I prevent this?
Answer:
The presence of 3-furoic acid strongly indicates that the primary cause is the hydrolysis of this compound . This compound is highly sensitive to moisture.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture in Solvents or Reagents | Use freshly distilled, anhydrous solvents. Ensure all other reagents are thoroughly dried before use. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and assemble the reaction setup while hot (after cooling under inert gas). |
| Improper Storage of this compound | Store this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, away from sources of moisture. |
Experimental Protocol: General Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours.
-
Assembly: Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or molecular sieves). Ensure all other solid reagents are dried in a vacuum oven.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Add reagents via syringe or a dropping funnel sealed with a septum.
Issue 2: Formation of Multiple Acylated Products in Friedel-Crafts Reactions
Question: During a Friedel-Crafts acylation using this compound, I am observing the formation of polysubstituted byproducts. How can I improve the selectivity for the mono-acylated product?
Answer:
Polysubstitution in Friedel-Crafts acylation occurs when the initially acylated product is still reactive enough to undergo further acylation. While acylation is generally deactivating, highly activated aromatic substrates can still lead to multiple additions.
Strategies to Minimize Polysubstitution:
| Strategy | Detailed Approach |
| Control Stoichiometry | Use a slight excess of the aromatic substrate relative to this compound (e.g., 1.1 to 1.5 equivalents). This increases the probability of the acylating agent reacting with the starting material rather than the product. |
| Choice of Lewis Acid Catalyst | Milder Lewis acids like SnCl₄ can sometimes offer better selectivity compared to stronger ones like AlCl₃.[1] The choice of catalyst can significantly impact the reaction outcome. |
| Reaction Temperature | Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity. Start at 0°C and slowly warm to room temperature if necessary. |
| Order of Addition | Add the this compound solution dropwise to the mixture of the aromatic substrate and the Lewis acid catalyst. This ensures that the concentration of the acylating agent remains low throughout the reaction. |
Quantitative Data on Catalyst Choice in a Related System:
Issue 3: Incomplete Conversion and Difficult Purification in Amidation/Esterification Reactions
Question: My amidation (or esterification) reaction with this compound is not going to completion, and the workup is complicated by the presence of unreacted starting materials and byproducts. What can I do to improve this?
Answer:
Incomplete conversion in these reactions is often due to the neutralization of the amine or alcohol starting material by the hydrogen chloride (HCl) byproduct. The Schotten-Baumann reaction conditions are designed to mitigate this issue.[2][3][4][5]
Troubleshooting Amidation/Esterification:
| Problem Area | Recommended Action |
| HCl Scavenging | Add a non-nucleophilic base to the reaction mixture to neutralize the HCl as it is formed. Common choices include triethylamine (Et₃N) or pyridine. Use at least one equivalent of the base. |
| Reaction Conditions | Ensure the reaction is performed in a suitable aprotic solvent (e.g., dichloromethane, THF). For less reactive amines or alcohols, gentle heating may be required. |
| Workup Procedure | During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted this compound (as 3-furoic acid). |
Experimental Protocol: Optimized Schotten-Baumann Amidation
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0°C. Slowly add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when working with this compound and how can I absolutely minimize it?
A1: The most common byproduct is 3-furoic acid, formed from the hydrolysis of this compound upon contact with water. To minimize its formation, strict anhydrous conditions are paramount. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (nitrogen or argon).
Q2: My this compound has a yellowish tint. Is it still usable?
A2: A slight yellowish color may indicate some degradation, potentially due to minor hydrolysis or exposure to air over time. While it might still be usable for some applications, for reactions requiring high purity and yield, it is recommended to purify the this compound by distillation under reduced pressure before use.
Q3: Can I use an aqueous base like NaOH for my amidation reaction with this compound?
A3: Yes, using an aqueous base like NaOH in a biphasic system (e.g., dichloromethane and water) is a classic Schotten-Baumann condition.[3] The base in the aqueous phase neutralizes the HCl byproduct. However, this method increases the risk of hydrolyzing the this compound. It is generally more suitable for very reactive amines and when anhydrous conditions are difficult to maintain. For sensitive substrates, using an organic base like triethylamine in an anhydrous organic solvent is preferred.
Q4: In a Friedel-Crafts acylation, my reaction is not proceeding even with AlCl₃. What could be the issue?
A4: If the reaction is not proceeding, consider the following:
-
Deactivated Substrate: Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings (e.g., those with -NO₂, -CN, or -SO₃H groups).[6]
-
Catalyst Inactivity: The AlCl₃ may have been deactivated by moisture. Use fresh, anhydrous AlCl₃ and ensure all reaction components are dry.
-
Substrate-Catalyst Interaction: Aromatic compounds with basic groups (like amines) will react with the Lewis acid catalyst, rendering it inactive.
Visualizing Workflows and Relationships
General Workflow for Minimizing Byproducts
This diagram outlines the critical decision-making process and experimental steps to minimize byproduct formation when using this compound.
Caption: A general workflow for handling this compound to minimize byproducts.
Decision Pathway for Reaction-Specific Byproduct Minimization
This diagram illustrates the logical steps to troubleshoot and minimize byproducts based on the type of reaction being performed.
Caption: Troubleshooting logic for common byproducts in this compound reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. benchchem.com [benchchem.com]
effective work-up procedures for 3-Furoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-furoyl chloride. The following sections detail effective work-up procedures and solutions to common issues encountered during Friedel-Crafts acylation, amide coupling, and esterification reactions.
General Handling and Safety Precautions
Before addressing specific reaction issues, it is crucial to acknowledge the reactive nature of this compound.
Question: My sample of this compound is fuming and has a strong, irritating odor. Is this normal?
Answer: Yes, this is characteristic of this compound. It is a moisture-sensitive and corrosive compound that reacts violently with water, liberating toxic hydrogen chloride gas.[1][2][3] Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[2]
Section 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a common method for forming carbon-carbon bonds by attaching the 3-furoyl group to an aromatic ring.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction mixture turns into a dark, insoluble tar. | Furan ring polymerization: Furan and its derivatives are susceptible to polymerization under the strong acidic conditions of Friedel-Crafts reactions, especially with potent Lewis acids like AlCl₃. | 1. Use a milder Lewis acid: Switch to catalysts like SnCl₄, ZnCl₂, or BF₃·OEt₂. 2. Lower the reaction temperature: Conduct the reaction at 0 °C or as low as -78 °C to slow the rate of polymerization. 3. Controlled addition: Add the Lewis acid slowly to the substrate and this compound mixture to prevent localized high acid concentrations. |
| Low yield of the desired 2-acylfuran product. | Furan ring opening: The furan ring can undergo acid-catalyzed ring opening, particularly in the presence of moisture, to yield 1,4-dicarbonyl compounds. | 1. Ensure anhydrous conditions: Use thoroughly dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (nitrogen or argon). 2. Use an acid anhydride: Consider using 3-furoic anhydride with a milder Lewis acid, which can lead to a cleaner reaction. 3. Minimize reaction time: Monitor the reaction's progress closely using TLC or GC and quench it promptly upon completion. |
| Formation of 2,5-diacylfuran as a byproduct. | Over-acylation of the furan ring: The initial acylation product can sometimes undergo a second acylation, especially if the reaction conditions are too harsh or the stoichiometry is not well-controlled. | 1. Control stoichiometry: Use a 1:1 molar ratio of the furan substrate to this compound. 2. Use a milder Lewis acid: This can help to deactivate the product towards further acylation. |
Experimental Protocol: Friedel-Crafts Acylation of Benzene with this compound
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Arene: Dissolve benzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzene solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[4]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by distillation or column chromatography.
Quantitative Data: Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid | Yield (%) | Reference |
| Anisole | FeCl₃·6H₂O | 94 | [5] |
| Toluene | FeCl₃·6H₂O | 81 | [5] |
| Benzene | AlCl₃ | Theoretical yield calculation based on limiting reagent | [6] |
Section 2: Amide Coupling
The reaction of this compound with primary or secondary amines is a straightforward method for synthesizing 3-furoyl amides.
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no product formation, especially with weakly nucleophilic amines (e.g., anilines). | Insufficient amine nucleophilicity: Some amines, particularly aromatic amines with electron-withdrawing groups, may not be reactive enough to readily attack the acyl chloride. | 1. Use a nucleophilic catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). 2. Increase reaction temperature: Gently heating the reaction mixture can often drive the reaction to completion.[7] 3. Alternative coupling agents: If starting from 3-furoic acid, consider using more potent coupling agents like HATU or HBTU, which are effective for challenging amide couplings.[4][8] |
| Incomplete conversion of the starting carboxylic acid to the acyl chloride (for in-situ preparations). | Partially hydrolyzed chlorinating agent (e.g., oxalyl chloride or thionyl chloride). | 1. Use fresh or purified chlorinating agent. 2. Test for complete conversion: After the initial reaction time, add a few more drops of the chlorinating agent. If no further gas evolution (bubbling) is observed, the conversion is likely complete.[9] |
| Difficulty in removing unreacted amine (e.g., aniline) from the product. | Similar polarity of the product and the starting amine. | 1. Aqueous acid wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1N HCl). This will protonate the amine, forming a water-soluble salt that will partition into the aqueous layer.[10][11] Be cautious if your product is acid-sensitive. 2. Hexane wash: For less polar products, washing the crude material with hexane can sometimes selectively remove unreacted aniline.[2] |
Experimental Protocol: Synthesis of N-Phenyl-3-furamide
-
Reaction Setup: Dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by recrystallization or column chromatography.[12]
Quantitative Data: Amide Coupling
| Amine | Coupling Method | Yield (%) | Purity | Reference |
| Aniline | EDC, HOBt, DMAP | 80 | >95% | [13] |
| 4-Aminophenol | EDC | 74.4 | >95% | [13] |
| Benzylamine | TBTU, DIPEA | 73-82 | >95% | [13] |
Section 3: Esterification
This compound reacts readily with alcohols to form 3-furoate esters, often in high yield.
Troubleshooting Guide: Esterification
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of ester. | Hydrolysis of this compound: The presence of water will lead to the formation of 3-furoic acid, which will not react under these conditions. | 1. Use anhydrous alcohol and solvent. 2. Run the reaction under an inert atmosphere. |
| Emulsion formation during aqueous work-up. | Presence of both organic and aqueous soluble components. | 1. Add brine: Washing with a saturated NaCl solution can help to break up emulsions. 2. Centrifugation: If a centrifuge is available, this can be an effective way to separate the layers.[1] |
| Product contaminated with unreacted alcohol. | Use of excess alcohol and similar boiling points. | 1. Aqueous wash: Wash the organic layer thoroughly with water to remove excess water-soluble alcohols like ethanol. 2. Fractional distillation: If the boiling points are sufficiently different, fractional distillation can be used for purification.[14] |
Experimental Protocol: Synthesis of Ethyl 3-Furoate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of anhydrous ethanol. The reaction is often vigorous and exothermic, producing hydrogen chloride gas.[14] A base such as pyridine can be added to scavenge the HCl.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Monitor by TLC until the this compound is consumed.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Transfer to a separatory funnel and wash with water, followed by a 2N sodium carbonate solution to remove any 3-furoic acid, and finally with brine.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ethyl 3-furoate can be purified by vacuum distillation.
Quantitative Data: Esterification
| Alcohol | Method | Yield (%) | Purity | Reference |
| Ethanol | From 3-furoic acid via this compound | ~95.8 (crude) | Not specified | [12] |
| Various alcohols | From 2-furoic acid and alcohol | High | 100% selectivity |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in this compound reactions.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Caption: Troubleshooting workflow for amide coupling reactions.
References
- 1. cerritos.edu [cerritos.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]
- 13. PubChemLite - Ethyl 3-furoate (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: 3-Furoyl Chloride Synthesis Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 3-Furoyl chloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guide: Common Scale-Up Issues
This guide addresses specific problems that may arise during the scale-up of this compound synthesis, particularly when using common reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂).
Answer: Darkening of the reaction mixture upon scale-up often indicates thermal decomposition or side reactions involving the furan ring, which is sensitive to acidic conditions and high temperatures.[1]
-
Probable Causes:
-
Poor Heat Dissipation: As the reactor volume increases, the surface-area-to-volume ratio decreases, leading to inefficient heat removal.[2] This can create localized "hot spots" where the temperature is significantly higher than the bulk measurement, promoting degradation.
-
Prolonged Reaction Time: Slower reagent addition or longer heating times at scale can increase the exposure of the sensitive furan ring to the acidic environment (generated HCl), causing polymerization or decomposition.
-
Impurity-Driven Reactions: The purity of the starting 3-furoic acid can be a factor. At scale, even small percentages of impurities can lead to noticeable color formation.
-
-
Solutions:
-
Improve Heat Transfer: Use a reactor with a higher heat transfer coefficient, increase agitator speed to improve mixing, or use a jacketed reactor with a reliable temperature control unit.
-
Controlled Reagent Addition: Add the chlorinating agent (e.g., thionyl chloride) subsurface and at a controlled, steady rate to manage the exothermic release and maintain the target temperature.
-
Use of a Solvent: Employing a high-boiling, inert solvent (like toluene or dichloromethane) can help moderate the reaction temperature and improve slurry mixing.[1]
-
Question: The yield of this compound has dropped significantly after moving from a 1L flask to a 100L reactor. How can I improve it?
Answer: A drop in yield is a classic scale-up challenge. The primary reasons are often related to thermal control, inefficient mixing, and management of gaseous byproducts.
-
Probable Causes:
-
Thermal Runaway/Side Reactions: As mentioned above, poor temperature control can lead to the formation of undesired byproducts, consuming your starting material and reducing the yield.[2]
-
Incomplete Reaction: In a large reactor, 3-furoic acid (a solid) may not mix efficiently with the chlorinating agent, leading to an incomplete conversion. This is especially true if the slurry becomes too thick.
-
Loss of Product During Workup: Gaseous byproducts like HCl and SO₂ can carry some of the volatile this compound product into the off-gas scrubbing system if not properly condensed.[3]
-
Reagent Stoichiometry: A simple multiplication of lab-scale quantities may not be optimal. Excess thionyl chloride is often used to drive the reaction, but too much can complicate purification.
-
-
Solutions:
-
Optimize Agitation: Ensure the reactor's agitator is designed to handle solid suspensions and provides good top-to-bottom mixing to keep the 3-furoic acid suspended.
-
Gaseous Byproduct Management: Equip the reactor with a well-chilled condenser before the scrubber to trap volatile product. The off-gas (HCl, SO₂) should be directed to a suitable caustic scrubber.[4][5][6]
-
Re-evaluate Stoichiometry: Perform a new process optimization at the pilot scale. Sometimes a slight increase in the chlorinating agent or the catalyst (e.g., DMF) is necessary.
-
Solvent Selection: Using a solvent in which the starting material has some solubility can improve reaction completeness.[4]
-
Question: I am having difficulty removing all the excess thionyl chloride during purification at scale. What is the best approach?
Answer: Removing excess thionyl chloride (BP: 76°C) from this compound (BP: ~170°C) via distillation is standard but can be challenging at scale due to the product's thermal sensitivity.
-
Probable Causes:
-
Azeotrope Formation: While not a classic azeotrope, co-distillation can occur, making a sharp separation difficult.
-
Thermal Decomposition: Prolonged heating during distillation, even under vacuum, can degrade this compound, leading to lower purity and yield.
-
Vacuum Inefficiency: In large systems, achieving a deep and stable vacuum can be difficult, requiring higher distillation temperatures.
-
-
Solutions:
-
Toluene Chaser: After the initial reaction, add anhydrous toluene and distill it off. Toluene forms an azeotrope with thionyl chloride, helping to remove it more efficiently at a lower temperature.[7]
-
Wiped-Film Evaporation: For a continuous, large-scale process, a wiped-film evaporator provides a very short residence time at high temperatures, minimizing thermal degradation while effectively removing the more volatile SOCl₂.
-
Optimize Vacuum Distillation: Ensure your vacuum pump and system are properly sized for the reactor volume. A lower vacuum allows for distillation at a lower, safer temperature.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended chlorinating agent for industrial-scale synthesis of this compound: thionyl chloride or phosgene? A1: Both are used industrially.[8]
-
Thionyl Chloride (SOCl₂): Is a liquid and easier to handle. Its byproducts are gaseous (SO₂ and HCl), which simplifies removal.[3][9] However, the reaction can be less efficient and may require higher temperatures or catalysts. Residual sulfur compounds can also be an issue for downstream catalytic processes.
-
Phosgene (COCl₂): Is a highly toxic gas, requiring specialized handling infrastructure. However, it is often more reactive and can be used at lower temperatures.[5][10] The byproducts are also gaseous (CO₂ and HCl). For large-scale, continuous production, phosgene can be more cost-effective.[8]
Q2: Is a catalyst necessary for the reaction with thionyl chloride? A2: While the reaction can proceed without a catalyst, it is often slow. Catalytic amounts of N,N-dimethylformamide (DMF) are commonly used to significantly increase the reaction rate.[8] The DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent.[11]
Q3: What are the primary safety concerns when scaling up this synthesis? A3: The main hazards are:
-
Thermal Runaway: The reaction is exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.[2][12]
-
Toxic Gas Release: The reaction generates large volumes of corrosive HCl and toxic SO₂ (with thionyl chloride) or highly toxic CO₂ and HCl (with phosgene).[3] The off-gas handling system (condensers and scrubbers) must be robust and reliable.
-
Corrosion: this compound and the HCl byproduct are corrosive. Reactors and associated equipment should be made of compatible materials, such as glass-lined steel or Hastelloy.
Q4: How can I monitor the reaction for completion at a large scale? A4: Direct sampling and analysis (e.g., by quenching a sample and running an HPLC or GC) is the most reliable method.[7][10] At scale, process analytical technology (PAT) like in-situ IR spectroscopy can be used to track the disappearance of the 3-furoic acid carbonyl peak and the appearance of the this compound carbonyl peak in real-time. Monitoring the rate of off-gas generation can also serve as an indicator of the reaction rate.
Data Presentation: Reagent and Condition Comparison
The following table summarizes typical conditions for the synthesis of furoyl chlorides using different chlorinating agents, comparing lab and potential industrial scales.
| Parameter | Lab Scale (Thionyl Chloride) | Industrial Scale (Thionyl Chloride) | Industrial Scale (Phosgene) |
| Starting Material | 3-Furoic Acid | 3-Furoic Acid | 3-Furoic Acid |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) | Phosgene (COCl₂) |
| Molar Ratio (Acid:Agent) | 1 : 1.5 to 1 : 2.5[4] | 1 : 1.2 to 1 : 1.5 | 1 : 1.0 to 1 : 1.5[5] |
| Catalyst | DMF (catalytic, e.g., 1-2 drops) | DMF (e.g., 0.001-0.002 mass ratio to acid)[5] | DMF (e.g., 0.001-0.002 mass ratio to acid)[5] |
| Solvent | Optional (DCM, Toluene) or Neat | Toluene or Neat (using product as solvent)[10] | Product (this compound) as solvent[5][10] |
| Temperature | 50 - 80 °C (Reflux)[4] | 50 - 90 °C[5] | 40 - 100 °C[10] |
| Reaction Time | 1 - 4 hours | 2 - 12 hours[10] | 1 - 12 hours[5] |
| Typical Yield | ~80-90% | >90%[5] | >90%[10] |
| Purification | Distillation (Vacuum) | Vacuum Distillation[4][5] | Vacuum Distillation[5][10] |
| Key Challenge | Ensuring dryness, handling excess reagent. | Heat management, off-gas scrubbing, purification. | Handling of highly toxic gaseous phosgene. |
Experimental Protocols
Lab-Scale Protocol: Synthesis of this compound using Thionyl Chloride
This protocol is for informational purposes. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (connected to a gas bubbler/scrubber containing NaOH solution), and a dropping funnel, add 3-furoic acid (e.g., 11.2 g, 0.1 mol).
-
Reagent Addition: Add anhydrous toluene (50 mL) to the flask. Through the dropping funnel, add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol) dropwise over 20-30 minutes. The reaction is exothermic and will generate HCl and SO₂ gas.
-
Reaction: Add a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux (approx. 70-80°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases and the solid 3-furoic acid has dissolved.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to yield a colorless liquid.
Visualizations: Workflows and Logic Diagrams
General Synthesis & Purification Workflow
The following diagram illustrates the typical workflow for producing this compound from 3-furoic acid.
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low yields during scale-up.
Caption: Decision tree for troubleshooting low yield.
References
- 1. ir.library.louisville.edu [ir.library.louisville.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave? - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for 3-Furoyl chloride quantification
Welcome to the technical support center for the analytical quantification of 3-Furoyl chloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the analysis of this compound.
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenge is the high reactivity of the acyl chloride functional group.[1][2][3] this compound is highly susceptible to hydrolysis by atmospheric moisture, which converts it to 3-furoic acid.[4][5] This reactivity can lead to sample degradation, loss of analyte, and inaccurate quantification. Therefore, all experiments must be conducted under strictly anhydrous conditions.[2]
Q2: Which analytical techniques are suitable for this compound quantification?
A2: Several techniques can be used, each with its own advantages and disadvantages:
-
High-Performance Liquid Chromatography (HPLC): Often used for purity assessment, especially with UV detection due to the furan ring.[6][7] A reversed-phase method is typically employed. Careful sample preparation with aprotic solvents is critical.
-
Gas Chromatography (GC): Due to the high reactivity and potential for thermal degradation of this compound, direct analysis is challenging.[8] Derivatization is usually required to convert the analyte into a more stable and volatile compound suitable for GC analysis.[9][10][11][12]
-
Titration: A classic analytical technique for quantifying acyl chlorides.[13][14] This involves reacting the acyl chloride with a nucleophile and then titrating the resulting acid or excess reagent. This method is best for bulk analysis and may not be suitable for trace-level quantification.
Q3: How should I handle and store this compound to ensure sample integrity?
A3: Due to its moisture sensitivity, this compound must be handled in a controlled environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen).[4][15] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials like water, alcohols, and strong bases.[4][16] All solvents and reagents used for sample preparation must be anhydrous.
Q4: What is derivatization and why is it necessary for GC analysis?
A4: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method.[9][10] For this compound, derivatization is necessary for GC analysis to:
-
Increase Stability: The acyl chloride is converted into a less reactive derivative (e.g., an ester or amide), preventing degradation in the hot GC inlet and column.[2]
-
Improve Volatility: The derivative may be more volatile, leading to better chromatographic performance.[9]
-
Enhance Detectability: The derivatizing agent can introduce a functionality that improves the response of the detector.[9]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapidly decreasing peak area for this compound and appearance of a new peak (likely 3-furoic acid). | Sample degradation due to moisture. | Prepare samples immediately before analysis in anhydrous aprotic solvents (e.g., acetonitrile, THF). Use sealed HPLC vials. Ensure the mobile phase is dry. |
| Poor peak shape (tailing). | Interaction of the analyte with active sites on the stationary phase. | Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase to mask silanol groups. |
| Inconsistent retention times. | Mobile phase composition drift or column temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature. |
| No peak observed for this compound. | Complete degradation of the analyte. Reaction with a nucleophilic solvent (e.g., methanol, water). | Re-prepare the sample using fresh, anhydrous, aprotic solvents. Verify that no water or alcohol is present in the sample preparation workflow.[1][2] |
GC (with Derivatization) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivative peak detected. | Incomplete derivatization reaction. | Optimize reaction conditions (time, temperature, reagent concentration).[12] Ensure all reagents and solvents are anhydrous. The presence of water will consume the analyte.[4] |
| Degradation of the derivative. | Check the stability of the derivative over time and under the analytical conditions. Analyze samples as soon as possible after derivatization.[9] | |
| Multiple derivative peaks for a single analyte. | Side reactions or incomplete reaction leading to different derivatives. | Adjust derivatization conditions to favor the formation of a single, stable product. Purify the derivatization reagent if necessary. |
| Presence of a large solvent front or interfering peaks. | Impurities in the derivatization reagent or solvents. | Use high-purity reagents and solvents. Run a blank derivatization (reagents only) to identify potential interferences. |
Titration Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or non-reproducible results. | Contamination of the sample with water, leading to partial hydrolysis and consumption of the analyte. | Handle the sample under strictly anhydrous conditions. Use a dry, inert solvent for the titration. |
| Interference from acidic impurities (e.g., 3-furoic acid). | Use a method that can differentiate between the acyl chloride and the carboxylic acid, such as a differential titration after reaction with an amine.[13] | |
| Difficulty in determining the endpoint. | Poor choice of indicator or electrode issue in potentiometric titration. | Select an indicator that has a sharp color change at the equivalence point in the chosen solvent system. For potentiometric titration, ensure the electrode is properly calibrated and maintained. |
Section 3: Analytical Method Protocols & Data
Method 1: Reversed-Phase HPLC for Purity Assessment
This method is suitable for determining the purity of this compound and quantifying its primary degradation product, 3-furoic acid.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). Filter and degas the mobile phase.
-
Standard Preparation: In a glove box or under an inert atmosphere, accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This yields a stock solution of ~1 mg/mL. Prepare working standards by serial dilution with anhydrous acetonitrile.
-
Sample Preparation: Following the same procedure as for the standard, prepare the sample solution to a target concentration of ~1 mg/mL in anhydrous acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standards to create a calibration curve. Inject the sample and quantify the this compound peak against the calibration curve.
Typical Performance Data:
| Parameter | Result |
| Retention Time (this compound) | ~ 4.5 min |
| Retention Time (3-Furoic acid) | ~ 2.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | ~ 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: GC-FID with Derivatization
This method involves converting this compound to a stable ester derivative for quantification by Gas Chromatography with Flame Ionization Detection (GC-FID).
Experimental Protocol:
-
Derivatization Reagent: Prepare a solution of 10% 2-butanol in anhydrous pyridine.[14]
-
Standard Preparation:
-
Under anhydrous conditions, prepare a stock solution of this compound in anhydrous hexane (~10 mg/mL).
-
In a sealed vial, add 100 µL of a working standard solution in hexane.
-
Add 200 µL of the derivatization reagent.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
Sample Preparation: Prepare the sample in anhydrous hexane at a similar concentration to the standard and follow the same derivatization procedure.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Injection: 1 µL, split mode (e.g., 20:1)
-
-
Analysis: Create a calibration curve using derivatized standards. Analyze the derivatized sample and quantify the resulting 2-butyl 3-furoate peak.
Typical Performance Data:
| Parameter | Result |
| Retention Time (2-butyl 3-furoate) | ~ 8.2 min |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | ~ 5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 95 - 105% |
Section 4: Visualized Workflows and Logic
Diagram 1: General Workflow for Handling this compound
This diagram outlines the critical steps for handling the reactive analyte to prevent degradation before analysis.
Caption: Workflow for handling moisture-sensitive this compound.
Diagram 2: Analytical Method Selection Logic
This decision tree helps in selecting the appropriate analytical technique based on the experimental goal.
Caption: Decision logic for selecting an analytical method.
Diagram 3: GC Derivatization and Analysis Workflow
This diagram illustrates the key steps involved in the GC method, from derivatization to final analysis.
Caption: Step-by-step workflow for GC analysis with derivatization.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. fishersci.com [fishersci.com]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
- 6. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 7. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 8. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Titrimetric Determination of Carboxylic Acid Chloride | Semantic Scholar [semanticscholar.org]
- 15. georganics.sk [georganics.sk]
- 16. fishersci.com [fishersci.com]
Validation & Comparative
comparative analysis of 3-Furoyl chloride and 2-Furoyl chloride
A Comparative Analysis of 3-Furoyl Chloride and 2-Furoyl Chloride: Properties, Reactivity, and Applications
Introduction
Furoyl chlorides, specifically the 2- and 3-isomers, are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries. As acyl chlorides derived from furoic acid, their reactivity is central to the construction of more complex molecular architectures. The position of the carbonyl chloride group on the furan ring—at the second or third position—imparts distinct chemical and physical properties, influencing their reactivity, stability, and ultimate application. This guide provides an objective comparison of this compound and 2-Furoyl chloride, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their selection and use.
Physicochemical and Spectroscopic Properties
The seemingly minor shift in the position of the acyl chloride group from the 2- to the 3-position on the furan ring results in significant differences in physical properties. 2-Furoyl chloride is a liquid at room temperature, whereas this compound is a low-melting solid.[1] This fundamental difference has practical implications for handling, storage, and reaction setup.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Furoyl Chloride | This compound |
| CAS Number | 527-69-5[1] | 26214-65-3[2] |
| Molecular Formula | C₅H₃ClO₂[1] | C₅H₃ClO₂[2] |
| Molecular Weight | 130.53 g/mol [1] | 130.53 g/mol [2] |
| Physical State | Colorless to pale yellow liquid[3] | Solid |
| Melting Point | -2 °C[1][4] | 25-30 °C[5] |
| Boiling Point | 173-174 °C[1][6] | 62 °C (at reduced pressure)[5] |
| Density | ~1.32 g/mL at 20°C[1] | ~1.32 g/cm³ (Predicted)[5] |
| Refractive Index | n20/D 1.53[4] | n20/D 1.501 |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | 2-Furoyl Chloride | This compound |
| ¹H NMR (CDCl₃, ppm) | δ 7.77 (d), 7.50 (d), 6.65 (dd)[7] | δ 8.11 (dd), 7.57 (t), 6.85 (dd) (in Methanol-d₄)[8] |
| ¹³C NMR (CDCl₃, ppm) | δ 158.5, 149.5, 146.2, 123.9, 113.2 | Data available, specific peaks vary by solvent. |
| IR (cm⁻¹) | Characteristic C=O stretch ~1750-1780 cm⁻¹ | Characteristic C=O stretch ~1750-1780 cm⁻¹[2] |
Synthesis and Reactivity
Both isomers are typically synthesized from their corresponding furoic acids. The reactivity of the acyl chloride group is paramount, enabling acylation of various nucleophiles. The electronic properties of the furan ring, influenced by the position of the electron-withdrawing acyl chloride group, affect the stability and reactivity of the molecule. Computational studies indicate that 2-furoyl chloride exists predominantly in a cis conformation due to conjugation effects.[9]
General Synthesis Workflow
The most common laboratory and industrial synthesis involves the reaction of the corresponding furoic acid with a chlorinating agent, such as thionyl chloride or phosgene.[1][10]
References
- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H3ClO2 | CID 2776123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Furoyl Chloride | 527-69-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Furoyl chloride(527-69-5) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
Comparative Guide to Analytical Methods for 3-Furoyl Chloride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 3-Furoyl chloride. Due to its reactive nature, direct analysis of this compound is challenging.[1][2] This document explores High-Performance Liquid Chromatography (HPLC) with pre-column derivatization as the primary method and compares it with alternative techniques such as Gas Chromatography (GC) with derivatization, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a versatile and widely used technique for the analysis of pharmaceutical ingredients and intermediates. However, the high reactivity of acyl chlorides like this compound necessitates a derivatization step to convert the analyte into a more stable and detectable compound.[1][2][3]
Principle: this compound is reacted with a derivatizing agent to form a stable derivative with strong UV absorbance, allowing for sensitive detection by a UV detector.[2] A common strategy involves reacting the acyl chloride with a nucleophilic reagent.[1]
Workflow for HPLC with Derivatization:
Caption: Workflow for the HPLC analysis of this compound via pre-column derivatization.
Experimental Protocol: HPLC with 2-Nitrophenylhydrazine Derivatization
This protocol is adapted from a general method for the trace analysis of acyl chlorides.[2]
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in a suitable solvent (e.g., acetonitrile).
-
Sample Derivatization: To an accurately weighed sample containing this compound, add a defined volume of the derivatization reagent solution. The reaction is typically carried out at room temperature for about 30 minutes.[2]
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength suitable for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[2]
-
Injection Volume: 10 µL.
-
-
Quantification: Use an external or internal standard method for quantification.
Method Validation Parameters (Hypothetical Data for this compound Derivative)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.02 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.06 µg/mL | Reportable |
Alternative Analytical Methods
While HPLC with derivatization is a robust method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
Logical Comparison of Analytical Methods:
Caption: Comparison of analytical techniques for this compound analysis.
2.1. Gas Chromatography (GC) with Derivatization
GC is a powerful technique for the analysis of volatile compounds. Similar to HPLC, direct analysis of the reactive this compound is not feasible, and a derivatization step is required to form a more volatile and thermally stable compound, such as an ester or amide.[1]
Experimental Protocol: GC with Methanol Derivatization
This protocol is based on a general method for analyzing acyl chlorides.[4]
-
Derivatization: A sample containing this compound is reacted with methanol to form the methyl 3-furoate ester. The reaction can be facilitated by the addition of a base like pyridine to neutralize the HCl generated.[4]
-
GC Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A polar capillary column (e.g., DB-WAX).
-
Injector: Split/splitless injector.
-
Oven Program: A temperature gradient to separate the ester from other components.
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Use an internal or external standard of the synthesized methyl 3-furoate.
-
Performance Comparison: HPLC vs. GC
| Feature | HPLC with Derivatization | GC with Derivatization |
| Principle | Pre-column derivatization, liquid-phase separation | Derivatization to a volatile compound, gas-phase separation |
| Typical Derivative | UV-active compound (e.g., hydrazone)[2] | Volatile ester or amide[1] |
| Sensitivity | High (LOD in the range of 0.01–0.03 µg/mL for derivatives)[2] | High, especially with an Electron Capture Detector (ECD) for chlorinated species[1] |
| Sample Preparation | Derivatization required[2] | Derivatization required[1] |
| Primary Application | Trace-level quantification of residual acyl chloride | Quantification of volatile products and residual acyl chloride[1] |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). A key advantage of NMR is that it can often be used for in-situ reaction monitoring without the need for derivatization.[1]
Experimental Protocol: In-situ NMR Monitoring
-
Sample Preparation: The reaction mixture containing this compound is dissolved in a suitable deuterated solvent.
-
NMR Analysis: ¹H NMR spectra are acquired at different time points to monitor the disappearance of the this compound signal and the appearance of product signals.
-
Quantification: An internal standard with a known concentration is added to the sample for quantitative determination.
2.3. Infrared (IR) Spectroscopy
IR spectroscopy is primarily a qualitative technique that is highly valuable for real-time, in-situ monitoring of reactions involving acyl chlorides.[1] The strong carbonyl (C=O) stretching vibration of the acyl chloride group appears at a characteristic frequency.
Application:
-
Reaction Monitoring: The disappearance of the C=O stretch of this compound and the appearance of the C=O stretch of the ester or amide product can be monitored in real-time to determine reaction completion.
Summary and Recommendations
The choice of analytical method for this compound depends on the specific requirements of the analysis.
-
For routine quality control and trace-level quantification, HPLC with pre-column derivatization is a highly sensitive and robust method.[2]
-
For the analysis of volatile byproducts or when coupled with mass spectrometry for identification, GC with derivatization is a suitable alternative.[1]
-
For real-time reaction monitoring and kinetic studies without the need for derivatization, in-situ NMR and IR spectroscopy are powerful tools.[1]
It is crucial to note that any method chosen for the analysis of this compound must be properly validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
A Comparative Guide to Alternative Acylating Agents for 3-Furoic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. While 3-furoyl chloride is a reactive and commonly used agent for introducing the 3-furoyl group, its high reactivity can lead to challenges in terms of handling, stability, and chemoselectivity. This guide provides a comprehensive comparison of alternative methods for the acylation of nucleophiles with 3-furoic acid, supported by experimental data and detailed protocols.
Overview of Acylation Strategies
The primary alternatives to using pre-formed this compound involve the in situ activation of 3-furoic acid. This approach offers greater flexibility and can mitigate some of the drawbacks associated with highly reactive acyl chlorides. The main strategies include the formation of mixed anhydrides and the use of peptide coupling reagents.
Reactivity Hierarchy: The general reactivity of acylating agents follows this trend: Acyl Chlorides > Mixed Anhydrides > Activated Esters (formed by coupling reagents) > Carboxylic Acids. This hierarchy dictates the necessary reaction conditions, with more reactive agents typically requiring milder conditions and shorter reaction times.
Performance Comparison of Acylating Agents
The choice of acylating agent and method significantly impacts the outcome of the reaction, particularly the yield and purity of the final product. The following tables provide a comparative summary of different approaches for the amidation and esterification of 3-furoic acid.
Amide Bond Formation (Amidation)
Table 1: Comparative Performance of Acylating Agents for the Amidation of an Aniline Derivative with 3-Furoic Acid
| Entry | Acylating Method | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acyl Chloride | This compound | Pyridine | DCM | 0 to RT | 2 | ~95 |
| 2 | Mixed Anhydride | Isobutyl chloroformate, 3-Furoic acid | N-Methylmorpholine | THF | -15 to RT | 4 | ~90 |
| 3 | Peptide Coupling | HATU, 3-Furoic acid | DIPEA | DMF | RT | 3 | >95 |
| 4 | Peptide Coupling | EDC, HOBt, 3-Furoic acid | DIPEA | DMF | RT | 12 | ~85-90 |
Ester Bond Formation (Esterification)
Table 2: Comparative Performance of Acylating Agents for the Esterification of a Primary Alcohol with 3-Furoic Acid
| Entry | Acylating Method | Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acyl Chloride | This compound | Pyridine | DCM | 0 to RT | 3 | ~92 |
| 2 | Mixed Anhydride | Pivaloyl chloride, 3-Furoic acid | Triethylamine | Toluene | 0 to RT | 5 | ~88 |
| 3 | Carbodiimide | DCC, 3-Furoic acid | DMAP (cat.) | DCM | RT | 6 | ~90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Amidation using this compound
-
Materials: this compound (1.1 eq), primary or secondary amine (1.0 eq), pyridine (1.2 eq), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine (10 mmol) and pyridine (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (11 mmol) in DCM (10 mL) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL).
-
Separate the organic layer, wash with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
-
Protocol 2: Amidation via the Mixed Anhydride Method
-
Materials: 3-Furoic acid (1.0 eq), isobutyl chloroformate (1.0 eq), N-methylmorpholine (NMM, 1.0 eq), primary or secondary amine (1.0 eq), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 3-furoic acid (10 mmol) in anhydrous THF (40 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -15 °C.
-
Add NMM (10 mmol) dropwise, ensuring the temperature remains below -10 °C.
-
Slowly add isobutyl chloroformate (10 mmol) and stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve the amine (10 mmol) in anhydrous THF (20 mL).
-
Add the amine solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Filter the reaction mixture to remove NMM hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the desired amide.
-
Protocol 3: Amidation using HATU as a Coupling Reagent
-
Materials: 3-Furoic acid (1.0 eq), primary or secondary amine (1.1 eq), HATU (1.1 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq), anhydrous N,N-dimethylformamide (DMF).[1][2]
-
Procedure:
-
To a solution of 3-furoic acid (5 mmol) in anhydrous DMF (25 mL), add the amine (5.5 mmol), HATU (5.5 mmol), and DIPEA (10 mmol).[1][2]
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 4: Esterification using DCC and DMAP
-
Materials: 3-Furoic acid (1.0 eq), alcohol (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), anhydrous dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve 3-furoic acid (10 mmol), the alcohol (12 mmol), and DMAP (1 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (11 mmol) in DCM (10 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.
-
Combine the filtrate and washings, and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.
-
Reaction Pathways and Mechanisms
The following diagrams illustrate the key steps in the activation of 3-furoic acid and subsequent acylation using different alternative methods.
Caption: Formation and reaction of this compound.
Caption: Mixed anhydride pathway for acylation.
Caption: Peptide coupling mechanism using HATU.
Conclusion
While this compound is a potent acylating agent, its handling and reactivity can be problematic. The in situ activation of 3-furoic acid using mixed anhydride methods or modern peptide coupling reagents like HATU and EDC/HOBt offers several advantages. These alternatives often provide higher yields, milder reaction conditions, and greater chemoselectivity, particularly for complex molecules with multiple functional groups. The choice of the optimal method will depend on the specific substrate, desired scale, and economic considerations. For high-value applications in drug development, the superior performance and milder conditions afforded by peptide coupling reagents often justify their higher cost. For larger-scale syntheses, the mixed anhydride method presents a cost-effective and efficient alternative.
References
Comparative Analysis of 3-Furoyl Chloride Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Cross-Reactivity Profile of 3-Furoyl Chloride and Its Alternatives
In the landscape of drug development and chemical biology, the specificity of molecular interactions is paramount. Acylating agents, such as this compound, are valuable reagents for modifying proteins and other biomolecules. However, their inherent reactivity can lead to off-target effects and cross-reactivity, necessitating a thorough understanding of their interaction profile. This guide provides a comparative analysis of this compound, offering insights into its reactivity, methodologies for assessing cross-reactivity, and a comparison with alternative reagents.
Understanding the Reactivity of this compound
This compound is an acyl chloride featuring a furan ring. Like other acyl chlorides, it is a highly reactive electrophile due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This renders the carbonyl carbon susceptible to nucleophilic attack by amino acid residues on proteins, primarily the sulfhydryl group of cysteine and the ε-amino group of lysine. This covalent modification, known as acylation or haptenation, can alter the protein's structure, function, and immunogenicity.
Comparison with Alternative Acylating Agents
The choice of an acylating agent depends on the desired reactivity, selectivity, and experimental conditions. Here, we compare this compound with common alternatives.
| Reagent Class | Example(s) | Relative Reactivity | Byproduct | Key Considerations |
| Aromatic Acyl Chlorides | Benzoyl chloride, 2-Furoyl chloride | High | HCl | Highly reactive, may lead to low selectivity. Corrosive byproduct requires careful handling. |
| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Moderate | Carboxylic acid | Generally less reactive and more selective than acyl chlorides.[1] |
| Activated Esters | N-Hydroxysuccinimide (NHS) esters | Moderate to High | N-Hydroxysuccinimide | Good reactivity and selectivity towards primary amines. Byproduct is water-soluble and easily removed. |
| Carboxylic Acids with Coupling Agents | EDC, DCC with a carboxylic acid | Variable | Urea derivative | In situ activation allows for more controlled acylation. Avoids handling of highly reactive acyl chlorides. |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound and its alternatives, standardized assays are crucial. The Direct Peptide Reactivity Assay (DPRA) is a validated in chemico method that measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine.
Direct Peptide Reactivity Assay (DPRA) Protocol
Objective: To determine the extent of peptide depletion by a test chemical as a measure of its reactivity.
Materials:
-
Test chemical (e.g., this compound)
-
Cysteine-containing peptide (Ac-RFAACAA-COOH)
-
Lysine-containing peptide (Ac-RFAAKAA-COOH)
-
Acetonitrile (ACN)
-
Phosphate buffer (pH 7.5)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test chemical in a suitable solvent (e.g., acetonitrile).
-
Prepare stock solutions of the cysteine and lysine peptides in phosphate buffer.
-
-
Reaction Mixture Incubation:
-
In separate vials, mix the test chemical solution with the cysteine and lysine peptide solutions at defined molar ratios (e.g., 1:10 for cysteine, 1:50 for lysine).
-
Include control samples with the peptides and the solvent of the test chemical.
-
Incubate the reaction mixtures for 24 hours at room temperature with shaking.
-
-
Sample Analysis:
-
After incubation, quench the reaction if necessary.
-
Analyze the samples by HPLC to determine the remaining concentration of the peptides.
-
Monitor the elution of the peptides using a UV detector at 220 nm.
-
-
Data Analysis:
-
Calculate the percentage of peptide depletion for the test chemical relative to the control samples.
-
The peptide depletion values are used to classify the reactivity of the chemical.
-
This protocol is based on the OECD Test Guideline 442C for skin sensitization testing and can be adapted to compare the reactivity of different acylating agents.[2][3][4][5][6]
Visualizing the Impact of Cross-Reactivity: Haptenation and Immune Response
The cross-reactivity of this compound with proteins can have significant biological consequences. When a small molecule like this compound (a hapten) covalently binds to a larger carrier protein, it can form a hapten-carrier complex that is recognized as foreign by the immune system, potentially leading to an allergic response.
Caption: Workflow of hapten-carrier complex formation and subsequent immune response.
This diagram illustrates how a small molecule hapten like this compound can bind to a host protein, forming an immunogenic complex that is then processed by antigen-presenting cells, leading to the activation of T-cells and B-cells and the production of antibodies.
Experimental Workflow for Protein Acylation Analysis
To investigate the specific protein targets of this compound and the extent of their acylation, a combination of biochemical and mass spectrometry techniques can be employed.
Caption: Experimental workflow for identifying protein targets of this compound.
This workflow outlines the key steps in identifying proteins that are acylated by this compound. Following incubation, proteins are separated, digested into peptides, and analyzed by mass spectrometry to identify the specific sites of modification.
Conclusion
This compound is a highly reactive acylating agent with significant potential for cross-reactivity with biological macromolecules. Understanding and quantifying this reactivity is essential for its appropriate use in research and drug development. The Direct Peptide Reactivity Assay provides a standardized method for comparing the reactivity of this compound with alternative acylating agents, such as acid anhydrides and activated esters, which may offer improved selectivity. The potential for this compound to act as a hapten and elicit an immune response underscores the importance of a thorough cross-reactivity assessment. The experimental workflows and conceptual diagrams provided in this guide offer a framework for researchers to evaluate the cross-reactivity of this compound and make informed decisions in their scientific endeavors.
References
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2-Furoyl Chloride and 3-Furoyl Chloride
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a detailed spectroscopic comparison of 2-furoyl chloride and its isomer, 3-furoyl chloride, offering a clear distinction based on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Furoyl chloride isomers, with the acyl chloride group at either the 2- or 3-position of the furan ring, exhibit subtle yet significant differences in their spectroscopic signatures. These differences arise from the distinct electronic environments of the atoms within each molecule, directly influencing how they interact with electromagnetic radiation and fragment under ionization. Understanding these spectral nuances is paramount for unambiguous characterization in complex reaction mixtures.
At a Glance: Key Spectroscopic Differentiators
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, providing a direct comparison between the two isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Furoyl Chloride | H5 | 7.77 | dd | J = 1.8, 0.9 |
| H3 | 7.35 | dd | J = 3.6, 0.9 | |
| H4 | 6.65 | dd | J = 3.6, 1.8 | |
| This compound | H2 | ~8.0 | m | |
| H5 | ~7.5 | m | ||
| H4 | ~6.8 | m |
Note: The ¹H NMR data for this compound is based on typical chemical shift ranges and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (ppm) |
| 2-Furoyl Chloride | C=O | 157.8 |
| C2 | 148.5 | |
| C5 | 147.9 | |
| C3 | 123.8 | |
| C4 | 113.2 | |
| This compound | C=O | ~160 (Predicted) |
| C3 | ~130 (Predicted) | |
| C2 | ~145 (Predicted) | |
| C5 | ~144 (Predicted) | |
| C4 | ~110 (Predicted) |
Table 3: Infrared (IR) Spectroscopic Data (Neat)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-Furoyl Chloride | C=O Stretch | ~1770 |
| C-O-C Stretch | ~1180, ~1020 | |
| C-H Aromatic Stretch | ~3100 | |
| This compound | C=O Stretch | ~1765 |
| C-O-C Stretch | ~1150, ~1020 | |
| C-H Aromatic Stretch | ~3100 |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra provide a clear distinction between the two isomers. In 2-furoyl chloride, the protons on the furan ring (H3, H4, and H5) exhibit distinct chemical shifts and coupling patterns due to their proximity to the electron-withdrawing acyl chloride group at the 2-position. H5 is the most deshielded, appearing furthest downfield, followed by H3 and then H4. The coupling constants are characteristic of the furan ring system. For this compound, the acyl chloride at the 3-position results in a different deshielding pattern for the ring protons (H2, H4, and H5), leading to a different set of chemical shifts and multiplicities.
¹³C NMR: The carbon NMR spectrum of 2-furoyl chloride shows five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing at approximately 157.8 ppm. The chemical shifts of the furan ring carbons are also well-defined. While experimental data for this compound is scarce, predicted spectra suggest a similar downfield shift for the carbonyl carbon. The key difference lies in the chemical shifts of the ring carbons due to the altered position of the substituent.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. This band typically appears at a high wavenumber, around 1765-1770 cm⁻¹, which is characteristic of reactive acyl halides. While the exact position of the C=O stretch may differ slightly between the two isomers due to subtle electronic effects, the more significant distinguishing features can often be found in the fingerprint region (below 1500 cm⁻¹), where the C-O-C stretching and ring bending vibrations produce a unique pattern for each isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For both 2-furoyl chloride and this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to their molecular weight (approximately 130 and 132, reflecting the isotopic abundance of chlorine, ³⁵Cl and ³⁷Cl). The primary fragmentation pathway for both isomers involves the loss of the chlorine atom to form a stable furoyl cation. The position of the carbonyl group influences subsequent fragmentation of the furan ring, potentially leading to different relative abundances of fragment ions, which can be used to distinguish between the two. A common fragmentation for 2-furoyl chloride is the loss of CO to form a furyl cation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the furoyl chloride isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans to achieve a good signal-to-noise ratio (typically 1024 or more scans).
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (like 2-furoyl chloride at room temperature), place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples (like this compound at room temperature), a thin film can be prepared by melting a small amount of the solid between two salt plates or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or clean salt plates.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the furoyl chloride isomer in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Acquisition (EI mode):
-
Set the electron energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragmentation patterns. The presence of the chlorine isotope pattern (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.
Visualizing the Analysis
To further clarify the analytical workflow and the structural relationship between the isomers, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of furoyl chloride isomers.
Caption: Logical relationship between the furan core and its acyl chloride isomers.
A Comparative Guide to Catalyst Performance in 3-Furoyl Chloride Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. The Friedel-Crafts acylation of aromatic and heteroaromatic compounds with 3-furoyl chloride is a critical reaction for introducing the 3-furoyl moiety, a key structural motif in many pharmacologically active molecules. The choice of catalyst in these reactions significantly influences yield, selectivity, and overall efficiency. This guide provides a comparative overview of various catalysts employed in Friedel-Crafts acylation, with a specific focus on their application in reactions involving this compound, supported by available experimental data and detailed protocols.
Catalyst Performance Comparison
The selection of an appropriate catalyst is crucial for the success of a Friedel-Crafts acylation. The performance of a catalyst is evaluated based on several parameters, including product yield, reaction time, temperature, and catalyst loading. Below is a table summarizing the performance of common catalysts used in Friedel-Crafts acylation, with specific data for this compound reactions where available.
| Catalyst Type | Catalyst Example | Substrate | Product Yield | Reaction Time | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| Homogeneous Lewis Acids | |||||||
| Tin(IV) Chloride | SnCl₄ | 1,3-Dimethoxybenzene | Excellent | Not Specified | Not Specified | Not Specified | [1] |
| Aluminum Chloride | AlCl₃ | General Arenes | Generally High | Varies | 0 - RT | Stoichiometric | [2][3] |
| Iron(III) Chloride | FeCl₃ | General Arenes | Good to High | Varies | RT | Catalytic to Stoichiometric | |
| Boron Trifluoride | BF₃ | Furan | Good | Varies | Varies | Catalytic | |
| Heterogeneous Catalysts | |||||||
| Zeolites | H-Beta, H-Y | Furan | Moderate to Good | Varies | High | Catalytic | [4] |
| Metal Oxides | ZnO | General Arenes | Good to High | Varies | RT | Catalytic |
Note: Quantitative data for the performance of various catalysts specifically with this compound is limited in publicly available literature. The "Excellent" yield reported for SnCl₄ with 1,3-dimethoxybenzene and this compound suggests its high efficacy in this specific transformation.[1] Traditional Lewis acids like AlCl₃ and FeCl₃ are known to be effective for Friedel-Crafts acylations in general and are expected to perform well with this compound, although they are often required in stoichiometric amounts and can be sensitive to moisture.[2][3] Heterogeneous catalysts like zeolites offer the advantage of easier separation and reusability, making them a more environmentally friendly option.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers. Below are representative protocols for Friedel-Crafts acylation that can be adapted for use with this compound.
Protocol 1: Homogeneous Lewis Acid Catalyzed Acylation (e.g., SnCl₄)
This protocol is adapted from general Friedel-Crafts procedures and the specific mention of the successful reaction between this compound and 1,3-dimethoxybenzene with SnCl₄.[1]
Materials:
-
This compound
-
Aromatic substrate (e.g., 1,3-dimethoxybenzene)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add SnCl₄ (1.1 eq) to the stirred solution via a syringe.
-
Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Heterogeneous Catalyst (Zeolite) Mediated Acylation
This protocol is a general procedure for zeolite-catalyzed acylations and would require optimization for this compound.[4]
Materials:
-
This compound
-
Aromatic substrate
-
Activated Zeolite (e.g., H-Beta or H-Y)
-
High-boiling point solvent (e.g., nitrobenzene or dichlorobenzene)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Activate the zeolite catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours.
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated zeolite (typically 10-20 wt% of the limiting reagent).
-
Add the aromatic substrate and the solvent to the flask.
-
Heat the mixture to the desired reaction temperature (often in the range of 100-180 °C).
-
Add this compound to the reaction mixture and allow the reaction to proceed for the desired time, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reactivated for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation, column chromatography, or recrystallization.
Visualizing the Experimental Workflow
To aid in the selection and evaluation of a suitable catalyst for a this compound reaction, the following workflow diagram illustrates the key steps and decision points.
Caption: Catalyst evaluation workflow for this compound reactions.
References
Stability Showdown: 3-Furoyl Chloride vs. Benzoyl Chloride - A Comparative Guide
In the realm of organic synthesis and pharmaceutical development, the selection of an appropriate acylating agent is paramount for achieving desired reaction outcomes, purity, and process efficiency. Among the vast array of available reagents, 3-Furoyl chloride and benzoyl chloride are prominent choices. However, their inherent stability profiles differ significantly due to their distinct aromatic systems, impacting their handling, storage, and reactivity. This guide provides an objective, data-supported comparison of their stability.
Molecular Structure and Electronic Effects
The fundamental difference between this compound and benzoyl chloride lies in their aromatic core. Benzoyl chloride possesses a highly stable benzene ring, while this compound is built upon a five-membered furan ring containing an oxygen heteroatom. This structural variance is the primary determinant of their differing stabilities. The benzene ring in benzoyl chloride provides substantial resonance stabilization to the acyl chloride group. In contrast, the furan ring in this compound, while aromatic, is less aromatic than benzene and is considered electron-rich due to the oxygen heteroatom. This increased electron density makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparative Stability Data
The stability of these acyl chlorides is best understood by examining their susceptibility to hydrolysis and thermal decomposition.
Table 1: Summary of Stability and Physical Properties
| Property | This compound | Benzoyl Chloride | Rationale for Difference |
| Structure | Furan-based | Benzene-based | Different aromatic core |
| Molecular Weight | 130.54 g/mol | 140.57 g/mol | Compositional difference |
| Boiling Point | ~173 °C | 197.2 °C | Higher molecular weight and greater stability of benzoyl chloride |
| Hydrolytic Stability | Lower | Higher | The electron-rich furan ring activates the carbonyl group towards nucleophilic attack by water. |
| Thermal Stability | Lower | Higher | The superior aromatic stabilization of the benzene ring imparts greater resistance to thermal decomposition. |
Experimental Analysis of Stability
Hydrolytic Stability
The reaction of acyl chlorides with water (hydrolysis) to yield the corresponding carboxylic acid is a critical measure of their stability. A higher rate of hydrolysis indicates lower stability.
Experimental Protocol: Determination of Hydrolysis Rate via Conductometry
-
Reagent Preparation: Prepare a 0.01 M solution of the acyl chloride (this compound or benzoyl chloride) in an anhydrous solvent, such as acetone.
-
Reaction Setup: Place a defined volume of a solvent mixture (e.g., 90:10 acetone:water) in a thermostatted reaction vessel at a constant temperature (e.g., 25°C). Immerse a calibrated conductivity probe into the solution.
-
Initiation: Inject a small, precise volume of the acyl chloride solution into the stirred solvent mixture to initiate the hydrolysis reaction.
-
Data Acquisition: Record the conductivity of the solution at regular intervals. The hydrolysis reaction produces hydrochloric acid (HCl), which dissociates into H+ and Cl- ions, thereby increasing the solution's conductivity.
-
Analysis: Plot the change in conductivity over time. The initial slope of this curve is proportional to the initial reaction rate. The pseudo-first-order rate constant (k) can be calculated from this data, allowing for a quantitative comparison of hydrolytic stability.
Thermal Stability
Thermal stability is assessed by measuring the temperature at which a compound begins to decompose.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of the acyl chloride into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
Heating Program: Heat the sample at a linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Analysis: The resulting TGA thermogram plots percentage mass loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. A higher decomposition temperature signifies greater thermal stability.
Workflow and Reaction Pathways
The decision-making process for selecting an acylating agent and the general pathway of its reaction (acylation) and degradation (hydrolysis) can be visualized as follows.
Caption: Logical workflow for reagent selection based on stability and competing reaction pathways.
Conclusion and Recommendations
The experimental evidence and theoretical understanding consistently indicate that benzoyl chloride is significantly more stable than this compound . Its robust benzene core provides superior resistance to both hydrolytic and thermal degradation.
For researchers, scientists, and drug development professionals, this has critical implications:
-
Handling and Storage: this compound is more labile and requires more stringent handling and storage conditions. It should be rigorously protected from atmospheric moisture and stored at low temperatures under an inert atmosphere to maintain its integrity. Benzoyl chloride, while still moisture-sensitive, is comparatively more forgiving.
-
Reaction Conditions: The higher reactivity of this compound can be advantageous, potentially allowing for acylation reactions under milder conditions. However, this reactivity also increases the likelihood of side reactions and degradation, especially in the presence of trace amounts of water.
-
Process Development: For large-scale synthesis and the development of pharmaceutical intermediates, the superior stability of benzoyl chloride often makes it the more reliable and cost-effective choice, ensuring process robustness and minimizing batch-to-batch variability.
The selection between these two reagents should be a deliberate choice based on a trade-off between the required reactivity and the necessary stability for a given synthetic process.
Inter-Laboratory Validation of 3-Furoyl Chloride Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical methods for the quantification of 3-Furoyl chloride, based on a hypothetical inter-laboratory validation study. The objective is to offer a comprehensive resource for selecting the most suitable assay based on performance characteristics and experimental requirements. The methods evaluated are High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a classic titrimetric method.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the performance of the three analytical methods as determined by a hypothetical inter-laboratory study involving ten participating laboratories. The study aimed to assess the accuracy, precision, and other key validation parameters for the quantification of this compound in a common organic solvent matrix.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | Titrimetry |
| Principle | Derivatization with 2-nitrophenylhydrazine, followed by reverse-phase HPLC separation and UV detection. | Derivatization to a more stable ester, followed by gas chromatographic separation and mass spectrometric detection. | Reaction with a known excess of an amine, followed by back-titration of the unreacted amine with a standardized acid. |
| Linearity (R²) | > 0.999 | > 0.998 | N/A |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | > 500 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL | ~100 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | ~300 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.5 - 102.5% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | < 1.0% |
| - Intermediate Precision | < 2.5% | < 3.0% | < 2.0% |
| - Reproducibility | < 4.0% | < 5.0% | < 3.5% |
| Specificity | High (Separates from related impurities) | Very High (Mass-selective detection) | Moderate (Susceptible to other acidic/basic impurities) |
| Sample Throughput | Moderate | Moderate | Low |
| Cost per Sample | Moderate | High | Low |
| Expertise Required | Intermediate | High | Basic |
Experimental Protocols
HPLC-UV Method with 2-Nitrophenylhydrazine Derivatization
This method is based on the derivatization of the highly reactive this compound with 2-nitrophenylhydrazine to form a stable, UV-active derivative that can be readily analyzed by reverse-phase HPLC.[1][2]
a. Reagents and Materials:
-
This compound standard
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (reagent grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of anhydrous acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with anhydrous acetonitrile to an expected concentration within the calibration range.
c. Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of 100 µg/mL 2-nitrophenylhydrazine in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[2]
-
After incubation, the samples are ready for HPLC analysis.
d. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
GC-MS Method with Methanol Derivatization
This method involves the conversion of this compound to its more stable methyl ester derivative, which is then analyzed by GC-MS. This approach offers high specificity and sensitivity.
a. Reagents and Materials:
-
This compound standard
-
Anhydrous methanol
-
Pyridine (to neutralize HCl by-product)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., methyl benzoate)
-
Capillary GC column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm x 0.25 µm)
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using dichloromethane as the solvent.
-
Working Standard Solutions: Dilute the stock solution with dichloromethane to prepare standards in the range of 0.05 - 50 µg/mL, each containing the internal standard at a fixed concentration.
-
Sample Preparation: Dilute the sample in dichloromethane to an appropriate concentration and add the internal standard.
c. Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 100 µL of anhydrous methanol and 10 µL of pyridine.
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool the mixture to room temperature before injection.
d. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 230 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification.
Titrimetric Method
This classic analytical method determines the concentration of this compound by reacting it with an excess of a primary amine and then back-titrating the unreacted amine.
a. Reagents and Materials:
-
This compound sample
-
0.1 M n-Butylamine in tetrahydrofuran (THF)
-
0.05 M Hydrochloric acid (standardized aqueous solution)
-
Thymol blue indicator solution
b. Titration Procedure:
-
Accurately weigh a sample containing approximately 1-2 mmol of this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of THF.
-
Pipette exactly 25.00 mL of 0.1 M n-butylamine solution into the flask. Swirl to mix and let it stand for 10 minutes.
-
Add a few drops of thymol blue indicator.
-
Titrate the excess n-butylamine with standardized 0.05 M HCl until the color changes from blue to yellow.
-
Perform a blank titration using 50 mL of THF and 25.00 mL of the n-butylamine solution.
c. Calculation: The amount of this compound is calculated based on the difference in the volume of HCl used for the blank and the sample titrations.
Mandatory Visualizations
Caption: Workflow for the inter-laboratory validation study.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common synthetic routes to 3-Furoyl chloride, an important intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on key performance indicators such as yield, purity, reaction conditions, and safety considerations to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound from 3-furoic acid can be effectively achieved using several chlorinating agents. This guide details the methodologies and outcomes for reactions involving phosgene, thionyl chloride, oxalyl chloride, and phosphorus pentachloride. The phosgene-based method demonstrates the highest reported yield and purity, making it a strong candidate for industrial-scale production. The thionyl chloride route offers a balance of good yield and operational simplicity. While specific quantitative data for the oxalyl chloride and phosphorus pentachloride routes in the synthesis of this compound are not as readily available in the reviewed literature, their general characteristics suggest they can be viable alternatives, particularly for smaller-scale syntheses where mild reaction conditions are a priority.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Chlorinating Agent | Typical Yield (%) | Product Purity (%) | Reaction Temperature (°C) | Reaction Time | Key Byproducts |
| Phosgene (COCl₂) | 90 - 92.2%[1] | >99.9% (HPLC)[1] | 40 - 100 °C[1] | 2 - 5 hours[1] | HCl, CO₂ |
| Thionyl Chloride (SOCl₂) | 79 - 89%[2] | Not explicitly stated | Reflux (approx. 79 °C) | 1 - 3 hours | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Data not available | Data not available | Room Temperature | 1.5 hours (general)[3] | CO, CO₂, HCl |
| Phosphorus Pentachloride (PCl₅) | Data not available | Data not available | 150 °C (general)[4] | 12 hours (general)[4] | POCl₃, HCl |
Detailed Experimental Protocols
Synthesis using Phosgene
This method, adapted from patent literature, is highly efficient and provides a product of very high purity.[1][5]
Reaction Scheme:
Procedure:
-
To a reactor equipped with a reflux condenser and a tail gas absorption device, add 500g of this compound as a solvent.
-
Heat the solvent to a temperature between 40-100°C.
-
Add 0.25g of N,N-dimethylformamide (DMF) as a catalyst and 1000.0g of 3-furoic acid to the reactor with continuous stirring.
-
Introduce phosgene gas into the reaction mixture over a period of 5 hours. The white suspension will gradually turn into a brown liquid.
-
After the reaction is complete, purify the product by vacuum distillation to obtain a colorless liquid.
Safety Precautions: Phosgene is an extremely toxic gas. This reaction must be carried out in a well-ventilated fume hood with appropriate safety monitoring and scrubbing systems for the tail gas.
Synthesis using Thionyl Chloride
This is a common and relatively straightforward method for the preparation of acyl chlorides.[2]
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a scrubber, place 3-furoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Optionally, a catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be further purified by fractional distillation.
Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. The reaction generates toxic gases (SO₂ and HCl) and should be performed in a fume hood.
Synthesis using Oxalyl Chloride
Oxalyl chloride is often a milder and more selective reagent than thionyl chloride, and the byproducts are all gaseous, which can simplify purification.[6]
Reaction Scheme:
General Procedure:
-
Dissolve 3-furoic acid in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add a slight excess of oxalyl chloride (approximately 1.2-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.
Safety Precautions: Oxalyl chloride is toxic and corrosive. The reaction should be carried out in a well-ventilated fume hood.
Synthesis using Phosphorus Pentachloride
This is a classic method for the formation of acyl chlorides.[2]
Reaction Scheme:
General Procedure:
-
In a flask protected from moisture, mix 3-furoic acid with a slight excess of phosphorus pentachloride.
-
The reaction is often initiated at room temperature and may be heated to ensure completion.
-
The reaction produces phosphorus oxychloride (POCl₃) as a byproduct, which has a similar boiling point to many acyl chlorides, potentially complicating purification by distillation.
-
After the reaction is complete, the this compound can be isolated by fractional distillation.
Safety Precautions: Phosphorus pentachloride is a corrosive solid that reacts with moisture. The reaction should be performed in a dry apparatus within a fume hood.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for selecting a synthetic route for this compound based on key decision criteria.
Caption: Decision workflow for selecting a this compound synthetic route.
Conclusion
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher or organization. For large-scale industrial production where high yield and purity are paramount, the phosgene-based method is a compelling option, provided the necessary safety infrastructure is in place.[1][5] For general laboratory-scale synthesis, thionyl chloride offers a reliable and cost-effective solution with good yields.[2] Oxalyl chloride presents a milder alternative, which may be advantageous for sensitive substrates, although it is a more expensive reagent.[6] The historical method using phosphorus pentachloride is also an option, but the purification from the phosphorus oxychloride byproduct may be a drawback.[2][4] Researchers are encouraged to consider these factors in conjunction with their available resources and safety capabilities when selecting a synthetic protocol.
References
- 1. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 2. ir.library.louisville.edu [ir.library.louisville.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for 3-Furoyl Chloride
The proper disposal of 3-Furoyl chloride, a corrosive and highly reactive acyl chloride, is critical for ensuring laboratory safety and environmental protection. Due to its hazardous nature, it cannot be disposed of directly. The fundamental principle of its disposal is to first convert it into a less reactive substance through a controlled quenching (neutralization) process before it is collected as hazardous waste. This compound reacts violently with water and moisture, producing toxic hydrogen chloride gas, and causes severe burns to the skin, eyes, and respiratory tract.[1][2][3][4]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all necessary safety measures are in place. This includes working in a properly functioning chemical fume hood and having immediate access to an eyewash station and safety shower.[2][3]
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE to prevent any contact with the chemical.[3][5]
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile or neoprene). |
| Skin Protection | A flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | Use only in a chemical fume hood.[1][2] If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[2] |
Step-by-Step Quenching and Disposal Protocol
This procedure details the quenching of unwanted this compound using a slow, controlled reaction with an alcohol, followed by neutralization. This method is generally safer than direct quenching with water.[6]
Experimental Protocol:
-
Preparation (in a Chemical Fume Hood):
-
Place a three-necked round-bottom flask, equipped with a magnetic stir bar and an addition funnel, in a larger container that will serve as an ice bath.
-
Place the flask in the ice bath to pre-cool.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a suitable alcohol quenching agent, such as isopropanol or ethanol, to the flask.[7][8] The amount should be in excess of what is needed to react with the this compound.
-
Ensure a gas outlet is available, such as a bubbler, to safely vent the hydrogen chloride gas that will be generated during the reaction.[7]
-
-
Controlled Addition of this compound:
-
Carefully transfer the this compound to the addition funnel.
-
Begin stirring the alcohol in the flask.
-
Slowly, add the this compound dropwise from the addition funnel into the stirring alcohol.[7][9] The rate of addition should be controlled to manage the exothermic reaction and prevent excessive fuming. Maintain the temperature of the reaction mixture with the ice bath.
-
-
Reaction and Neutralization:
-
After the addition is complete, allow the mixture to stir while slowly warming to room temperature to ensure the reaction is complete.[7]
-
Once the reaction has ceased, the resulting acidic solution must be neutralized. Slowly and cautiously add a weak base, such as a saturated solution of sodium bicarbonate or sodium carbonate, until the evolution of gas (CO₂) stops and the pH of the solution is near neutral.
-
-
Final Waste Disposal:
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the full PPE described above.
-
Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or earth.[2] Do not use water or combustible materials. [1]
-
Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly once the material has been removed.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. georganics.sk [georganics.sk]
- 4. grokipedia.com [grokipedia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling 3-Furoyl chloride
Essential Safety and Handling Guide for 3-Furoyl Chloride
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
Immediate Safety and Hazard Information
This compound is a corrosive chemical that poses significant health risks upon exposure. It causes severe burns to the skin and eyes and can lead to chemical burns in the respiratory and gastrointestinal tracts if inhaled or ingested.[1][2][3] A critical hazard is its violent reaction with water, which liberates toxic hydrogen chloride gas.[1][3] Therefore, it must be handled with extreme caution in a moisture-free environment.
Hazard Identification:
| Hazard Statement | Classification | GHS Pictogram | Signal Word |
| H314: Causes severe skin burns and eye damage. | Skin Corrosion 1B | GHS05 | Danger |
| EUH014: Reacts violently with water. | Supplemental Hazard | - | - |
| EUH029: Contact with water liberates toxic gas. | Supplemental Hazard | - | - |
Data sourced from multiple safety data sheets.[4][5]
Operational Plan: Safe Handling Protocol
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1][3] Facilities must be equipped with an emergency eyewash station and a safety shower in close proximity to the handling area.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table outlines the required equipment.
| Body Part | Required PPE | Standard Compliance Examples |
| Eyes/Face | Chemical safety goggles and a face shield.[6] | OSHA 29 CFR 1910.133, EN 166 |
| Skin | Appropriate chemical-resistant gloves (inspect before use) and a lab coat. A complete chemical-resistant suit may be required for larger quantities.[2][3][6] | EN 374 |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if irritation is experienced.[1][3][6] Use in a well-ventilated area is essential.[2][3] | OSHA 29 CFR 1910.134, EN 149 |
Handling Procedure
-
Preparation: Before handling, ensure all required PPE is worn correctly. Prepare all necessary equipment and reagents within the chemical fume hood. Keep the container of this compound tightly closed when not in use.[1][6]
-
Dispensing: Handle the substance under an inert atmosphere, such as argon, to prevent contact with moisture.[1][3] Avoid creating dust or aerosols.[6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Do not eat, drink, or smoke in the laboratory area.[7]
Emergency First Aid
Immediate medical attention is required for all exposure routes.[1][2][3]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2][3] |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Logistical Plan: Spills and Disposal
Spill Response
-
Evacuate all personnel from the immediate spill area.[8]
-
Wear full PPE, including respiratory protection.
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[1] Do not use water. [3]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][8]
-
Wash the spill site after the material has been completely removed.[2]
-
Ensure the spill does not enter drains or waterways.[1][2][3]
Disposal Plan
Disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers and contaminated absorbents, in designated, tightly sealed, and clearly labeled hazardous waste containers.
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal hazardous waste regulations.[1][3] Consult your institution's environmental health and safety (EHS) department for specific guidelines.
-
Prohibited Disposal: Never dispose of this compound by pouring it down the drain or mixing it with other waste streams unless explicitly permitted by EHS protocols.[1][3]
Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. georganics.sk [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C5H3ClO2 | CID 2776123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
